molecular formula C8H12N4O5 B15545139 5-Azacytidine-15N4

5-Azacytidine-15N4

Cat. No.: B15545139
M. Wt: 248.18 g/mol
InChI Key: NMUSYJAQQFHJEW-GZGYUMGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azacytidine-15N4 is a useful research compound. Its molecular formula is C8H12N4O5 and its molecular weight is 248.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

248.18 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4?,5+,6-/m1/s1/i9+1,10+1,11+1,12+1

InChI Key

NMUSYJAQQFHJEW-GZGYUMGJSA-N

Origin of Product

United States

Foundational & Exploratory

5-Azacytidine-15N4: A Technical Guide to its Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 5-Azacytidine-15N4, an isotopically labeled nucleoside analog of cytidine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Core Chemical Properties

This compound is a stable isotope-labeled version of 5-Azacytidine, a potent inhibitor of DNA methyltransferases. The incorporation of four 15N atoms provides a valuable tool for tracer studies and as an internal standard in quantitative analyses by NMR or mass spectrometry.[1] While some physical properties are reported for the unlabeled compound, they serve as a close approximation for the labeled counterpart.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Chemical Name 4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one-1,3,5-15N3,4-15N[2]
Synonyms Azacitidine-15N4, 5-AzaC-15N4, Ladakamycin-15N4[1][3]
CAS Number 320-67-2 (unlabeled)[4]
Molecular Formula C₈H₁₂¹⁵N₄O₅
Molecular Weight 248.18 g/mol

Table 2: Physical and Chemical Characteristics of 5-Azacytidine (unlabeled)

PropertyValueSource
Appearance White to off-white crystalline powder
Melting Point 226-232 °C (decomposes)
Solubility Soluble in DMSO (up to 25 mg/ml) and water (up to 12 mg/ml)
Storage Store lyophilized at -20°C, desiccated.
Stability Lyophilized form is stable for 24 months at -20°C. Solutions in DMSO or distilled water may be stored at -20°C for up to 1 month. Very unstable in aqueous solutions at room temperature.

Mechanism of Action: DNA Methylation Inhibition

5-Azacytidine functions as a potent inhibitor of DNA methyltransferases (DNMTs). Its mechanism involves its incorporation into DNA during replication, where it acts as a suicide inhibitor. The nitrogen atom at the 5-position of the triazine ring forms a covalent bond with the catalytic site of DNMTs, trapping the enzyme on the DNA. This leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during subsequent rounds of DNA replication. This process reactivates epigenetically silenced genes, including tumor suppressor genes.

G Mechanism of this compound cluster_cell Cell 5Aza This compound Transport Cellular Uptake 5Aza->Transport Phosphorylation Phosphorylation (UTP, CTP) Transport->Phosphorylation 5Aza_TP 5-Aza-CTP Phosphorylation->5Aza_TP Incorporation Incorporation into DNA during Replication 5Aza_TP->Incorporation DNA_5Aza DNA containing 5-Azacytosine-15N4 Incorporation->DNA_5Aza Covalent_Adduct Covalent Adduct Formation DNA_5Aza->Covalent_Adduct DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct Trapped_DNMT Trapped DNMT Covalent_Adduct->Trapped_DNMT Depletion DNMT Depletion Trapped_DNMT->Depletion Hypomethylation DNA Hypomethylation Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Figure 1: Mechanism of this compound as a DNA methyltransferase inhibitor.

Experimental Protocols

The following sections detail common experimental methodologies for the use of 5-Azacytidine in a research setting. Given the instability of 5-Azacytidine in aqueous solutions, proper handling and preparation are critical for reproducible results.

Preparation of Stock Solutions

Due to its limited stability in aqueous solutions, it is recommended to prepare fresh stock solutions for each experiment.

  • DMSO Stock: Dissolve 5-Azacytidine in anhydrous DMSO to a concentration of 10-50 mg/mL. Store aliquots at -20°C for up to one month.

  • Aqueous Stock: For immediate use, 5-Azacytidine can be dissolved in ice-cold water or a buffered solution. It is soluble in acetic acid:water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml. All dilutions and filtrations should be performed at 0-4°C to minimize degradation.

Cell Culture Treatment

The optimal concentration and duration of 5-Azacytidine treatment are cell-line dependent and should be determined empirically.

  • Concentration: Typical working concentrations in cell culture range from 0.1 µM to 10 µM.

  • Treatment Duration: Cells are often treated for 24 to 72 hours, or for multiple cell cycles to ensure incorporation into newly synthesized DNA. The medium containing 5-Azacytidine should be replaced every 24 hours due to its instability.

Analysis of DNA Methylation

To assess the effect of 5-Azacytidine on DNA methylation, several downstream analyses can be performed.

G Experimental Workflow for DNA Methylation Analysis cluster_analysis Downstream Analysis Cell_Culture Cell Seeding and Culture Treatment This compound Treatment (e.g., 24-72h, replace medium daily) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Pyrosequencing Pyrosequencing Bisulfite_Conversion->Pyrosequencing Methylation_Array Methylation-Specific PCR/Arrays Bisulfite_Conversion->Methylation_Array qRT_PCR qRT-PCR for Gene Expression Analysis RNA_Extraction->qRT_PCR

Figure 2: General experimental workflow for analyzing the effects of this compound.

A common method to quantify changes in global DNA methylation is through bisulfite sequencing.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and untreated cells using standard protocols.

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR and Sequencing: Amplify specific genomic regions of interest using PCR and sequence the products. The methylation status of individual CpG sites can then be determined by comparing the sequence of treated and untreated samples.

  • Global Methylation Analysis: Techniques like pyrosequencing of repetitive elements (e.g., LINE) can be used to assess global changes in DNA methylation.

Safety and Handling

5-Azacytidine is classified as a hazardous drug and should be handled with appropriate safety precautions. It is considered a potential carcinogen and teratogen. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Conclusion

This compound is a critical tool for researchers studying DNA methylation and its role in gene regulation and disease. Its stable isotope label allows for precise tracking and quantification in various experimental setups. Understanding its chemical properties, mechanism of action, and proper experimental handling is paramount to obtaining reliable and reproducible data. This guide provides a foundational understanding to aid in the effective use of this important research compound.

References

5-Azacytidine-15N4: A Technical Guide to its Mechanism of Action in DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of 5-Azacytidine, with a special focus on the utility of its isotopically labeled form, 5-Azacytidine-15N4, in elucidating its role in DNA methylation. This document provides a comprehensive overview of its molecular interactions, quantitative effects, and the experimental protocols necessary for its study.

Core Mechanism of Action: Covalent Trapping and Proteasomal Degradation

5-Azacytidine (5-AzaC) is a cytidine (B196190) analog that functions as a potent inhibitor of DNA methylation.[1][2] Its mechanism is multifaceted, beginning with its cellular uptake and metabolic activation.[3] While 5-Azacytidine can be incorporated into RNA, its effect on DNA methylation is contingent upon its conversion to 5-aza-2'-deoxycytidine triphosphate (5-Aza-dCTP) by ribonucleotide reductase.[3]

Once converted, 5-Aza-dCTP is incorporated into newly synthesized DNA during replication. The key to its inhibitory action lies in the nitrogen atom at the 5th position of the pyrimidine (B1678525) ring, which distinguishes it from the natural cytosine base.[3] DNA methyltransferases (DNMTs), particularly the maintenance methyltransferase DNMT1, recognize the 5-azacytosine (B16484) in the DNA. During the enzymatic process of attempting to transfer a methyl group, a covalent bond is formed between the DNMT enzyme and the 6th carbon of the 5-azacytosine ring. This creates a stable, irreversible enzyme-DNA adduct, effectively "trapping" the DNMT on the DNA.

This covalent trapping sequesters DNMT1, leading to its depletion and subsequent degradation through the proteasomal pathway. The loss of active DNMT1 during subsequent rounds of DNA replication results in a passive, genome-wide demethylation, as the methylation patterns on the parent strand are not faithfully copied onto the daughter strands. This hypomethylation can lead to the re-expression of previously silenced genes, including tumor suppressor genes.

The use of isotopically labeled This compound is instrumental in the precise quantification and tracing of the drug's metabolic fate. It serves as an internal standard in mass spectrometry-based assays, allowing for the accurate measurement of 5-Azacytidine's incorporation into DNA and RNA. This is critical for pharmacokinetic and pharmacodynamic studies.

5-Azacytidine Mechanism of Action Mechanism of 5-Azacytidine in DNA Methylation Inhibition 5-AzaC 5-Azacytidine Metabolism Cellular Uptake and Metabolic Activation 5-AzaC->Metabolism 5-Aza-dCTP 5-Aza-2'-deoxycytidine Triphosphate Metabolism->5-Aza-dCTP DNA_Incorporation Incorporation into DNA during Replication 5-Aza-dCTP->DNA_Incorporation DNMT1_Binding DNMT1 Recognition and Covalent Bond Formation DNA_Incorporation->DNMT1_Binding DNMT1_Trapping Covalent DNMT1-DNA Adduct (DNMT1 Trapping) DNMT1_Binding->DNMT1_Trapping Proteasomal_Degradation Proteasomal Degradation of Trapped DNMT1 DNMT1_Trapping->Proteasomal_Degradation Hypomethylation Passive DNA Hypomethylation Proteasomal_Degradation->Hypomethylation Gene_Re-expression Re-expression of Silenced Genes Hypomethylation->Gene_Re-expression

Mechanism of 5-Azacytidine in DNA Methylation Inhibition

Quantitative Data on 5-Azacytidine's Effects

The following tables summarize quantitative data from various studies on the effects of 5-Azacytidine and its deoxy-analog, 5-Aza-2'-deoxycytidine (Decitabine), on DNMT1 levels and DNA methylation.

Table 1: Effect of 5-Aza-2'-deoxycytidine on DNMT1 Protein Levels in Cancer Cell Lines

Cell Line5-Aza-2'-deoxycytidine ConcentrationTreatment DurationEffect on DNMT1 Protein LevelsReference
HCT1161 µM6-8 hoursSignificant reduction observed at 6 hours, massively reduced by 8 hours.
HCT1160.0025 µM24 hoursSignificant loss of DNMT1.
SW6200.01 µM24 hoursSignificant reduction in DNMT1.
Mouse Lymphosarcoma (P1798)2.5 µM2-12 hoursReduction apparent at 2 hours, 95% degradation by 12 hours.
HeLa5 µMNot specifiedNearly complete depletion of DNMT1.

Table 2: Effect of 5-Azacytidine on Global DNA Methylation

Cell/Tissue Type5-Azacytidine/Decitabine Concentration/DoseTreatment DurationChange in Global DNA MethylationReference
Human Myeloid Leukemia Cells2 µM 5-Azacytidine72 hoursSubstantial demethylation in HL-60 cells.
Human Cancer Patients20 mg/m² 5-Azacytidine10 daysMedian methylation declined from 63.4% to 57.4%.
Mouse Liver0.15 mg/kg Decitabine7 weeksParadoxical increase in methylation.
Mouse Testes0.15 mg/kg Decitabine7 weeksStrong bias towards hypomethylation (91.5% of DMRs).
Arabidopsis thaliana seedlings100 µM 5-AzacytidineNot specified8.0% larger demethylating effect on mCG compared to Zebularine.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and 5-Azacytidine Treatment

This protocol outlines a general procedure for treating cultured cells with 5-Azacytidine to study its effects on DNA methylation and protein expression.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment. For example, seed 1x10^4 cells per well in a 96-well plate for viability assays or a larger format for protein/DNA extraction.

  • Drug Preparation: Prepare a stock solution of 5-Azacytidine. It can be dissolved in 50% acetic acid, DMSO, or water, but note its instability in aqueous solutions. For example, a 10 mM stock in 50% DMSO can be stored at -20°C.

  • Treatment: 24 hours after seeding, treat cells with the desired concentration of 5-Azacytidine (typically in the range of 0.1-10 µM). Due to the instability of 5-Azacytidine in culture medium, it is crucial to change the medium and add fresh drug every 24 hours.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). The treatment duration should be at least one cell doubling time to observe effects on DNA methylation.

  • Harvesting: After the treatment period, harvest the cells for downstream analysis such as Western blotting, DNA extraction for bisulfite sequencing, or mass spectrometry.

Cell_Culture_Treatment_Workflow Experimental Workflow for 5-Azacytidine Cell Treatment Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_5AzaC Prepare Fresh 5-Azacytidine Solution Incubate_24h->Prepare_5AzaC Treat_Cells Treat Cells with 5-Azacytidine (Replace medium daily with fresh drug) Prepare_5AzaC->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24-72 hours) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells Incubate_Treatment->Harvest_Cells Downstream_Analysis Downstream Analysis: - Western Blot - DNA Extraction - RNA Extraction Harvest_Cells->Downstream_Analysis End End Downstream_Analysis->End

Workflow for 5-Azacytidine Cell Treatment
Western Blot Analysis of DNMT1

This protocol describes the detection of DNMT1 protein levels in cell lysates following 5-Azacytidine treatment.

  • Protein Extraction: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 15-30 µg) on an SDS-polyacrylamide gel (e.g., 8% gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Bisulfite Sequencing for DNA Methylation Analysis

This protocol provides an overview of the steps involved in analyzing DNA methylation at single-base resolution after 5-Azacytidine treatment.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Commercially available kits (e.g., EZ DNA Methylation-Gold Kit) are recommended for this step.

  • PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using specific primers designed to amplify the converted sequence. Nested or semi-nested PCR can improve specificity.

  • Cloning and Sequencing: Clone the PCR products into a suitable vector (e.g., using a TOPO TA cloning kit). Sequence multiple clones (typically 8-10) for each sample to determine the methylation status of individual CpG sites.

  • Data Analysis: Align the sequences and quantify the percentage of methylated cytosines at each CpG site.

Mass Spectrometry for this compound Incorporation

This protocol outlines a method for quantifying the incorporation of 5-Azacytidine into DNA using its stable isotope-labeled form, this compound, as an internal standard.

  • DNA Extraction: Isolate genomic DNA from cells treated with unlabeled 5-Azacytidine.

  • Internal Standard Spiking: Add a known amount of 5-aza-2'-deoxycytidine-15N4 to the extracted DNA.

  • DNA Digestion: Digest the DNA to single nucleosides using a cocktail of enzymes such as benzonase, phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography (LC) and detect them using tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratios of 5-aza-2'-deoxycytidine and its 15N4-labeled internal standard.

  • Quantification: The amount of 5-aza-2'-deoxycytidine incorporated into the DNA is calculated by comparing its peak area to that of the known amount of the 15N4-labeled internal standard.

Signaling Pathways and Logical Relationships

The primary signaling pathway initiated by 5-Azacytidine that leads to DNA hypomethylation is the ubiquitin-proteasome pathway, which is responsible for the degradation of trapped DNMT1.

DNMT1_Degradation_Pathway DNMT1 Degradation Pathway Induced by 5-Azacytidine AzaC_DNA 5-Azacytidine Incorporated into DNA DNMT1_Adduct DNMT1-DNA Covalent Adduct AzaC_DNA->DNMT1_Adduct Ub_Ligase Ubiquitin E3 Ligase (e.g., APC/C-CDH1) DNMT1_Adduct->Ub_Ligase Recruitment/Activation Ubiquitination Polyubiquitination of DNMT1 Ub_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of DNMT1 Proteasome->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation

DNMT1 Degradation Pathway

References

The Role of ¹⁵N₄ Isotope Labeling in 5-Azacytidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (B1684299) (Vidaza®) is a pyrimidine (B1678525) nucleoside analog of cytidine (B196190) and a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its mechanism of action is primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1] To meticulously investigate its pharmacokinetics, pharmacodynamics, and mechanism of action, stable isotope-labeled analogs are indispensable tools. This technical guide focuses on the critical role of ¹⁵N₄-5-Azacytidine, an isotopologue where four nitrogen atoms in the 5-azacytosine (B16484) ring are replaced with the heavy isotope ¹⁵N. This labeling provides a unique and powerful tracer for advanced analytical techniques, enabling precise quantification and metabolic fate mapping.[2][3]

Core Applications of ¹⁵N₄-5-Azacytidine

The primary application of ¹⁵N₄-5-Azacytidine is as an internal standard in quantitative mass spectrometry-based assays.[2][3] Its chemical properties are nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished in a mass spectrometer. This is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification of 5-Azacytidine and its metabolites in complex biological matrices like plasma, cells, and tissues.[2][4]

Beyond its use as an internal standard, ¹⁵N₄-5-Azacytidine serves as a tracer to elucidate the metabolic pathways and incorporation of the drug into DNA and RNA. By tracking the ¹⁵N label, researchers can quantitatively measure the extent and rate of its integration into nucleic acids, providing direct evidence of target engagement.[2]

Data Presentation: Quantitative Analysis

The use of ¹⁵N₄-5-Azacytidine as an internal standard has enabled the development of robust and sensitive analytical methods for quantifying 5-Azacytidine. Below are tables summarizing key quantitative data from various studies.

Table 1: LC-MS/MS Method Parameters for 5-Azacytidine Quantification

ParameterValueReference
Lower Limit of Quantitation (LLOQ) 5 ng/mL[4][5]
Linearity Range 5 - 500 ng/mL[6]
Accuracy 97.8 - 109.1%[4]
Precision (%CV) ≤ 9.8%[4]
Internal Standard 5-methyl-2'-deoxycytidine or ¹⁵N₄-5-Azacytidine[2][4]

Table 2: Pharmacokinetic Parameters of Oral 5-Azacytidine in a Patient

ParameterValueReference
Dose 300 mg[5]
Cₘₐₓ 446 ng/mL[5]
Tₘₐₓ 1.5 h[5]
AUC₀-∞ 822 ng*h/mL[5]

Table 3: Effect of 5-Azacytidine on DNMT Activity and Protein Levels

Cell LineTreatmentEffect on DNMT ActivityEffect on DNMT1 ProteinReference
Hep3B10 µM 5-aza for 72h~2-fold reduction-[7]
HepG210 µM 5-aza~2-fold reductionSignificantly reduced[7]
HCT1161 µM 5-aza-dC for 8h-Massively reduced[8]

Experimental Protocols

Quantification of 5-Azacytidine in Human Plasma using LC-MS/MS with ¹⁵N₄-5-Azacytidine Internal Standard

This protocol is adapted from methodologies described for the quantitative analysis of 5-Azacytidine in biological matrices.[2][4]

a. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 20 µL of ¹⁵N₄-5-Azacytidine internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., YMC J'sphere M80, 50 x 2.1 mm, 4 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • 5-Azacytidine: m/z 245.1 → 113.1

    • ¹⁵N₄-5-Azacytidine: m/z 249.1 → 117.1

c. Data Analysis:

  • Quantify the concentration of 5-Azacytidine by comparing the peak area ratio of the analyte to the ¹⁵N₄-5-Azacytidine internal standard against a calibration curve prepared in a blank matrix.

Analysis of 5-Azacytidine Incorporation into DNA/RNA

This protocol outlines a general workflow for tracing the incorporation of ¹⁵N₄-5-Azacytidine into nucleic acids.

a. Cell Culture and Treatment:

  • Culture cells of interest to the desired confluency.

  • Treat cells with a known concentration of ¹⁵N₄-5-Azacytidine for a specified time course.

  • Harvest cells and wash with ice-cold PBS.

b. Nucleic Acid Extraction:

  • Isolate DNA and RNA from the cell pellet using a suitable commercial kit or standard phenol-chloroform extraction methods.

  • Quantify the concentration and assess the purity of the extracted nucleic acids.

c. Sample Preparation for LC-MS/MS:

  • Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Perform solid-phase extraction (SPE) to clean up the nucleoside mixture.

  • Analyze the samples by LC-MS/MS, monitoring for the parent ¹⁵N₄-5-Azacytidine and its incorporated form within the nucleic acid digest.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_cell Cell cluster_nucleus Nucleus Aza 5-Azacytidine Aza_MP 5-Aza-CMP Aza->Aza_MP Uridine-Cytidine Kinase Aza_DP 5-Aza-CDP Aza_MP->Aza_DP CMP Kinase Aza_TP 5-Aza-CTP Aza_DP->Aza_TP Nucleoside Diphosphate Kinase Aza_dDP 5-Aza-dCDP Aza_DP->Aza_dDP Ribonucleotide Reductase RNA RNA Aza_TP->RNA RNA Polymerase Aza_dTP 5-Aza-dCTP Aza_dDP->Aza_dTP Nucleoside Diphosphate Kinase DNA DNA Aza_dTP->DNA DNA Polymerase DNMT1 DNMT1 DNA->DNMT1 Covalent Adduct Formation Proteasome Proteasome DNMT1->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with ¹⁵N₄-5-Aza (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

References

The Metabolic Journey of 5-Azacytidine-15N4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Azacytidine (B1684299), a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). To facilitate a deeper understanding of its mechanism and disposition, this guide focuses on the conceptual metabolic journey of 5-Azacytidine-15N4, a stable isotope-labeled version of the drug. The incorporation of four 15N atoms into the azacytosine ring allows for precise tracing and quantification of the drug and its metabolites, distinguishing them from endogenous nucleosides.

Introduction to 5-Azacytidine and its Mechanism of Action

5-Azacytidine is a chemical analogue of the nucleoside cytidine (B196190), playing a crucial role in cancer therapy through two primary mechanisms. At low doses, it acts as a DNA methyltransferase (DNMT) inhibitor, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] At higher doses, its incorporation into both RNA and DNA induces cytotoxicity, leading to the death of rapidly dividing cancer cells.[1][2] As a ribonucleoside, 5-Azacytidine is more extensively incorporated into RNA than into DNA.[2]

The instability of 5-Azacytidine in aqueous solutions presents a significant challenge in its clinical application and analytical quantification.[3][4][5] Understanding its metabolic pathway is therefore critical for optimizing therapeutic strategies and developing more stable formulations.

Cellular Uptake and Activation

The journey of this compound begins with its transport into the cell, primarily mediated by nucleoside transporters.[6][7] Once inside the cell, it undergoes a series of phosphorylation steps to become activated. This metabolic activation is a prerequisite for its incorporation into nucleic acids and subsequent therapeutic effects.

Key Metabolic Activation Steps:
  • Monophosphorylation: Uridine-cytidine kinase (UCK) phosphorylates 5-Azacytidine to 5-azacytidine monophosphate (5-aza-CMP).[1][6]

  • Diphosphorylation: Nucleoside monophosphate kinases (NMPK) further phosphorylate 5-aza-CMP to 5-azacytidine diphosphate (B83284) (5-aza-CDP).[6]

  • Triphosphorylation: Nucleoside diphosphate kinases (NDPK) complete the activation by converting 5-aza-CDP to 5-azacytidine triphosphate (5-aza-CTP).[6]

A smaller fraction of 5-aza-CDP can be converted to its deoxyribonucleoside form, 5-aza-deoxycytidine diphosphate (5-aza-dCDP), by ribonucleotide reductase.[8][9] This is subsequently phosphorylated to 5-aza-deoxycytidine triphosphate (5-aza-dCTP), allowing for its incorporation into DNA.[8]

Incorporation into RNA and DNA and Subsequent Effects

The activated triphosphate forms of this compound are then incorporated into newly synthesized RNA and DNA, leading to its therapeutic effects.

  • RNA Incorporation: Approximately 80-90% of 5-Azacytidine is incorporated into RNA as 5-aza-CTP.[8][9] This incorporation disrupts RNA metabolism by interfering with polyribosome assembly, transfer RNA (tRNA) methylation and function, and ultimately inhibiting protein synthesis, which contributes to cytotoxicity.[1][2]

  • DNA Incorporation: A smaller portion (10-20%) of 5-Azacytidine is incorporated into DNA as 5-aza-dCTP.[8] When incorporated into DNA, the nitrogen atom at the 5-position of the azacytosine ring forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation via the proteasomal pathway.[2][10] This irreversible inhibition of DNMTs results in global DNA hypomethylation.[11]

Quantitative Analysis of this compound and its Metabolites

The use of this compound as a tracer allows for precise quantification of the parent drug and its key metabolites in biological matrices. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Pharmacokinetic Parameters of 5-Azacytidine

ParameterValueReference
Time to Maximum Concentration (Tmax) 0.47 hours (subcutaneous)[12]
Terminal Half-life (t1/2) 1.5 ± 2.3 hours (subcutaneous)[12]
Plasma Half-life (t1/2, beta phase) 3.4 to 6.2 hours (intravenous)[13]

Table 2: Cellular Incorporation of 5,6-dihydro-5-azacytidine (B1221591) (a stable analog)

Cell LineIncorporation into RNA (pmol/10^7 cells)Incorporation into DNA (pmol/10^7 cells)Reference
CEM/O 552.6 ± 7.864.55 ± 10.0[14]
CEM/dCk(-) 4,256.3 ± 631.0395.5 ± 145.4[14]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of 5-Azacytidine in Plasma

Due to the instability of 5-Azacytidine, proper sample handling is crucial for accurate quantification.

Protocol:

  • Collect blood samples in heparinized tubes.[15]

  • Immediately process the samples by centrifugation to separate plasma.

  • To stabilize 5-Azacytidine, add tetrahydrouridine (B1681287) (a cytidine deaminase inhibitor) to the plasma at a concentration of 25 ng/mL.[15]

  • Snap freeze the plasma samples and store them at -70°C.[15]

  • For analysis, perform a solid-phase extraction using Oasis MCX ion exchange plates to extract 5-Azacytidine and its metabolites.[16]

  • The extracted sample is then ready for LC-MS/MS analysis.

Quantification of 5-Azacytidine by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[16]

Chromatographic Conditions:

  • Column: YMC J'sphere M80 C18 column.[16]

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 15:85:0.1, v/v/v).[16]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[16]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its metabolites. The use of the 15N4-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Fate of this compound

Metabolic_Fate_of_5_Azacytidine_15N4 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-Aza-15N4_ext This compound 5-Aza-15N4_int This compound 5-Aza-15N4_ext->5-Aza-15N4_int Nucleoside Transporters 5-aza-CMP-15N4 5-aza-CMP-15N4 5-Aza-15N4_int->5-aza-CMP-15N4 UCK 5-aza-CDP-15N4 5-aza-CDP-15N4 5-aza-CMP-15N4->5-aza-CDP-15N4 NMPK 5-aza-CTP-15N4 5-aza-CTP-15N4 5-aza-CDP-15N4->5-aza-CTP-15N4 NDPK 5-aza-dCDP-15N4 5-aza-dCDP-15N4 5-aza-CDP-15N4->5-aza-dCDP-15N4 Ribonucleotide Reductase RNA RNA 5-aza-CTP-15N4->RNA RNA Polymerase 5-aza-dCTP-15N4 5-aza-dCTP-15N4 5-aza-dCDP-15N4->5-aza-dCTP-15N4 NDPK DNA DNA 5-aza-dCTP-15N4->DNA DNA Polymerase Protein_synthesis_inhibition Protein Synthesis Inhibition RNA->Protein_synthesis_inhibition DNMT_inhibition DNMT Inhibition & Degradation DNA->DNMT_inhibition

Caption: Metabolic activation and incorporation of this compound into RNA and DNA.

Experimental Workflow for Quantitative Analysis

Experimental_Workflow Blood_Sample Blood Sample Collection (Heparinized Tube) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Stabilization Stabilization with Tetrahydrouridine Plasma_Separation->Stabilization Storage Storage at -70°C Stabilization->Storage Extraction Solid-Phase Extraction Storage->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for the quantitative analysis of 5-Azacytidine in plasma samples.

Conclusion

The metabolic fate of 5-Azacytidine is a complex process involving cellular uptake, enzymatic activation, and incorporation into nucleic acids, ultimately leading to its therapeutic effects of DNA hypomethylation and cytotoxicity. The use of stable isotope-labeled this compound provides a powerful tool for researchers to accurately trace and quantify the drug and its metabolites, overcoming the challenges posed by its inherent instability. A thorough understanding of its metabolic journey is paramount for the continued development and optimization of 5-Azacytidine-based therapies in the treatment of hematological malignancies.

References

5-Azacytidine-15N4 as a Tracer in Metabolic Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (B1684299) (5-AzaC) is a cytidine (B196190) analog that has garnered significant attention in cancer therapy, primarily for its role as a DNA methyltransferase (DNMT) inhibitor. Its ability to reverse epigenetic silencing of tumor suppressor genes has made it a cornerstone treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). To better understand its mechanism of action, pharmacokinetics, and pharmacodynamics, researchers have turned to isotopically labeled versions of the molecule. This technical guide focuses on the application of 5-Azacytidine-15N4 as a tracer in metabolic studies. While its use for dynamic metabolic flux analysis is not extensively documented, its role as an internal standard for precise quantification of 5-Azacytidine and its metabolites in various cellular compartments provides invaluable insights into its metabolic fate.

This guide will provide a comprehensive overview of the metabolic pathways of 5-Azacytidine, detailed experimental protocols for its quantification using mass spectrometry, and a summary of available quantitative data.

Metabolic Pathways of 5-Azacytidine

5-Azacytidine, as a nucleoside analog, is processed within the cell through pathways similar to those of natural pyrimidine (B1678525) nucleosides. The key steps involve cellular uptake, phosphorylation, and incorporation into RNA and DNA.

Cellular Uptake: 5-Azacytidine is transported into the cell primarily by nucleoside transporters.

Metabolic Activation: Once inside the cell, 5-Azacytidine is phosphorylated by uridine-cytidine kinase to 5-azacytidine monophosphate (5-Aza-CMP). Subsequent phosphorylations by nucleotide kinases lead to the formation of 5-azacytidine diphosphate (B83284) (5-Aza-CDP) and 5-azacytidine triphosphate (5-Aza-CTP).

Incorporation into RNA and DNA: The majority of 5-Aza-CTP is incorporated into RNA. A smaller fraction of 5-Aza-CDP is converted by ribonucleotide reductase to its deoxyribose form, 5-aza-2'-deoxycytidine diphosphate (5-Aza-dCDP). This is then phosphorylated to 5-aza-2'-deoxycytidine triphosphate (5-Aza-dCTP), which is subsequently incorporated into DNA. It is this incorporation into DNA that leads to the covalent trapping and subsequent degradation of DNA methyltransferases.[1]

dot

5-Azacytidine Metabolic Pathway 5-Azacytidine_ext 5-Azacytidine (extracellular) 5-Azacytidine_int 5-Azacytidine (intracellular) 5-Azacytidine_ext->5-Azacytidine_int Nucleoside Transporters 5-Aza-CMP 5-Aza-CMP 5-Azacytidine_int->5-Aza-CMP Uridine-Cytidine Kinase 5-Aza-CDP 5-Aza-CDP 5-Aza-CMP->5-Aza-CDP Nucleotide Kinase 5-Aza-CTP 5-Aza-CTP 5-Aza-CDP->5-Aza-CTP Nucleotide Kinase 5-Aza-dCDP 5-Aza-dCDP 5-Aza-CDP->5-Aza-dCDP Ribonucleotide Reductase RNA RNA 5-Aza-CTP->RNA RNA Polymerase 5-Aza-dCTP 5-Aza-dCTP 5-Aza-dCDP->5-Aza-dCTP Nucleotide Kinase DNA DNA 5-Aza-dCTP->DNA DNA Polymerase DNMT_Inhibition DNMT Inhibition & Degradation DNA->DNMT_Inhibition Incorporation leads to

Caption: Intracellular metabolic activation and incorporation of 5-Azacytidine.

Experimental Protocols

The following protocols are based on the AZA-MS method, which utilizes this compound as an internal standard for the quantification of 5-Azacytidine and its metabolites in cellular compartments.[2]

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., leukemia, solid tumor lines).

  • Culture Conditions: Grow cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat cells with the desired concentration of unlabeled 5-Azacytidine for various time points.

Sample Preparation for Mass Spectrometry

Workflow for Sample Preparation

dot

Sample Preparation Workflow Cell_Harvest Harvest Cells Lysis Cell Lysis Cell_Harvest->Lysis Fractionation Subcellular Fractionation (Cytoplasm, Nuclei) Lysis->Fractionation DNA_RNA_Extraction DNA/RNA Extraction from Nuclei Fractionation->DNA_RNA_Extraction Spiking Spike with this compound Internal Standard DNA_RNA_Extraction->Spiking Enzymatic_Digestion Enzymatic Digestion to Nucleosides Spiking->Enzymatic_Digestion LC_MS_Analysis LC-MS/MS Analysis Enzymatic_Digestion->LC_MS_Analysis

Caption: Workflow for preparing cellular samples for LC-MS/MS analysis.

  • Cell Harvesting and Fractionation:

    • Harvest cells by centrifugation.

    • Perform subcellular fractionation to separate cytoplasmic and nuclear fractions.

  • Nucleic Acid Extraction:

    • Extract DNA and RNA from the nuclear fraction using standard commercial kits.

  • Internal Standard Spiking:

    • Add a known concentration of this compound to the cytoplasmic extracts, and to the purified DNA and RNA samples before digestion. This is a critical step for accurate quantification.

  • Enzymatic Digestion of Nucleic Acids:

    • Digest DNA and RNA samples to their constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled with a high-performance liquid chromatography (HPLC) system is recommended.

  • Chromatographic Separation: Use a C18 or a porous graphitic carbon column for the separation of nucleosides.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) for the detection and quantification of the target analytes.

Table 1: Mass Spectrometry Parameters for 5-Azacytidine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-Azacytidine245.0935113.0509
5-Aza-2'-deoxycytidine229.0986113.0509
This compound (IS)249.0822117.0396
5-Aza-2'-deoxycytidine-15N4 (IS)233.0873117.0396

IS: Internal Standard

Quantitative Data

While extensive metabolic flux data using this compound as a tracer is limited, studies using 14C-labeled 5-Azacytidine and quantitative methods with 15N-labeled internal standards have provided valuable insights into its incorporation into DNA and RNA.

Table 2: Representative Quantitative Data on 5-Azacytidine Incorporation

Cell Line/ModelTreatment ConditionsAnalyteIncorporation LevelReference
Human Myeloid Leukemia CellsVaries5-Aza-dCTP in DNAVaries with patient response[2]
Mouse Model (in vivo)1 mg/kg 14C-Aza14C-Aza in DNA (Bone Marrow)Linear relationship with dose[3]
Mouse Model (in vivo)1 mg/kg 14C-Aza14C-Aza in RNA (Bone Marrow)Lower than DNA incorporation[3]

Signaling Pathways and Logical Relationships

The primary mechanism of action of 5-Azacytidine is the inhibition of DNA methyltransferases, which leads to the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.

Logical Flow of 5-Azacytidine's Action

dot

5-Azacytidine_Action_Flow Aza_Admin 5-Azacytidine Administration Metabolic_Activation Metabolic Activation (Phosphorylation) Aza_Admin->Metabolic_Activation DNA_Incorporation Incorporation into DNA (as 5-Aza-dCTP) Metabolic_Activation->DNA_Incorporation DNMT_Trapping DNMT Trapping and Degradation DNA_Incorporation->DNMT_Trapping DNA_Hypomethylation Global DNA Hypomethylation DNMT_Trapping->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest, Differentiation, Apoptosis Gene_Reactivation->Cellular_Effects

Caption: Logical flow from 5-Azacytidine administration to cellular effects.

Conclusion and Future Directions

This compound is a valuable tool for metabolic studies of this important anticancer drug. While its primary application to date has been as an internal standard for accurate quantification, the methodologies presented in this guide can be adapted for more dynamic metabolic tracing studies. Future research employing this compound in metabolic flux analysis will be crucial for a more complete understanding of its intracellular dynamics and for the development of more effective therapeutic strategies. Such studies could elucidate the rates of its conversion to the deoxyribose form, its incorporation into and removal from DNA and RNA, and how these fluxes are altered in drug-resistant versus sensitive cancer cells. This will ultimately aid in optimizing dosing schedules and predicting patient response to 5-Azacytidine treatment.

References

The significance of 5-Azacytidine-15N4 in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of 5-Azacytidine-¹⁵N₄ in Cancer Research

Introduction

5-Azacytidine (B1684299) (Azacitidine, 5-Aza) is a pyrimidine (B1678525) nucleoside analog of cytidine (B196190) that has become a cornerstone in the treatment of specific hematologic malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the reversal of aberrant hypermethylation patterns that silence tumor suppressor genes in cancer cells.[3][4]

To delve deeper into its pharmacokinetics, pharmacodynamics, and metabolic fate, researchers utilize isotopically labeled versions of the drug. 5-Azacytidine-¹⁵N₄ is a stable isotope-labeled form of 5-Azacytidine where four nitrogen atoms in the molecule are replaced with the heavy isotope ¹⁵N.[5] This labeling does not alter the chemical or biological properties of the drug but allows it to be distinguished from its naturally occurring counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] The ¹⁵N₄-labeled compound serves as an invaluable tool, acting as a tracer to monitor metabolic pathways and as an internal standard for precise quantification in complex biological samples.[5][8] This guide provides a comprehensive overview of the significance of 5-Azacytidine-¹⁵N₄, its mechanism of action, impact on signaling pathways, and its application in experimental cancer research.

The Role and Advantages of ¹⁵N₄ Isotopic Labeling

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system.[7] By introducing a compound labeled with a stable isotope, such as ¹⁵N, researchers can track its journey through various biochemical reactions.[9][10]

The use of 5-Azacytidine-¹⁵N₄ provides distinct advantages in a research context:

  • Metabolic Tracing and Pharmacokinetics: The ¹⁵N₄ label enables the precise tracking of 5-Azacytidine's uptake by cells, its conversion into active metabolites, and its incorporation into both DNA and RNA.[9][10] This is critical for understanding the drug's bioavailability, distribution, and clearance, which are key parameters in drug development.

  • Quantitative Analysis (Quantification): In analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), 5-Azacytidine-¹⁵N₄ can be used as an internal standard.[5] Because it is chemically identical to the unlabeled drug, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for highly accurate quantification of the drug's concentration in tissues, plasma, and cells, which is essential for dose-response studies and for investigating mechanisms of drug resistance.[8]

  • Elucidating Mechanism of Action: The ability to quantify the exact amount of 5-Azacytidine incorporated into DNA is directly linked to its therapeutic effect.[4] Using ¹⁵N₄-labeled Aza allows researchers to correlate the level of DNA incorporation with the degree of DNMT inhibition and subsequent re-expression of tumor suppressor genes.[11]

Mechanism of Action

5-Azacytidine exerts its anti-tumor effects through a dual mechanism involving both DNA and RNA.[2] As a prodrug, it must first be metabolized into its active triphosphate form.

  • DNA Hypomethylation: After being incorporated into replicating DNA in place of cytosine, 5-Azacytidine acts as a potent inhibitor of DNA methyltransferases (DNMTs).[4] The nitrogen atom at the 5th position of the azacytosine ring forms an irreversible covalent bond with the DNMT enzyme, trapping it on the DNA strand.[2][12] This enzyme-DNA adduct is stable, leading to the depletion and degradation of active DNMTs in the cell.[13] Consequently, during subsequent rounds of DNA replication, the methylation pattern is not maintained on the newly synthesized strand, resulting in a passive, replication-dependent DNA hypomethylation. This process can reverse the aberrant epigenetic silencing of tumor suppressor genes, restoring their function and inhibiting cancer growth.[3][14]

  • RNA Disruption: A significant portion of 5-Azacytidine (over 80%) is incorporated into RNA.[15] This incorporation disrupts the normal processing and function of RNA, interfering with protein synthesis and contributing to the drug's cytotoxic effects on rapidly dividing cancer cells.[2]

Mechanism_of_Action cluster_0 Cellular Uptake & Activation cluster_1 Dual Mechanisms cluster_2 Cellular Outcomes Aza 5-Azacytidine-¹⁵N₄ Aza_MP Aza-Monophosphate Aza->Aza_MP Aza_DP Aza-Diphosphate Aza_MP->Aza_DP Aza_TP Aza-Triphosphate (Active form) Aza_DP->Aza_TP DNA_Incorp Incorporation into DNA (Replication) Aza_TP->DNA_Incorp RNA_Incorp Incorporation into RNA Aza_TP->RNA_Incorp DNMT_Trap Covalent Trapping of DNMTs DNA_Incorp->DNMT_Trap Protein_Disrupt Disruption of Protein Synthesis RNA_Incorp->Protein_Disrupt Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Cytotoxicity Cytotoxicity Protein_Disrupt->Cytotoxicity TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Apoptosis Cell Cycle Arrest & Apoptosis TSG_Reactivation->Apoptosis Cytotoxicity->Apoptosis

Caption: Mechanism of 5-Azacytidine action from activation to cellular outcomes.

Impact on Cancer Signaling Pathways

The primary consequence of 5-Azacytidine-induced hypomethylation is the re-expression of previously silenced genes.[3] Many of these are tumor suppressor genes that play critical roles in regulating cell growth, differentiation, and apoptosis.

Activation of the p53 DNA Damage Response Pathway

Treatment with 5-Azacytidine is often perceived by the cell as a form of DNA damage, in part due to the formation of DNMT-DNA adducts.[13][16] This triggers the DNA damage response (DDR) pathway, a critical signaling cascade for maintaining genomic integrity. A key player in this response is the tumor suppressor protein p53.

In cancer cells with functional (wild-type) p53, 5-Aza treatment leads to the stabilization and activation of the p53 protein.[16][17] Activated p53 then functions as a transcription factor, inducing the expression of its downstream target genes. One of the most important p53 targets is CDKN1A, which encodes the protein p21.[16] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis (programmed cell death).[17] Studies have shown that cancer cell lines with wild-type p53 are more sensitive to the growth-inhibiting and cytotoxic effects of 5-Aza.[16] In addition to the p53 pathway, 5-Aza can also induce the expression of other pro-apoptotic genes and modulate immune signaling pathways.[14][18]

p53_Pathway_Activation Aza 5-Azacytidine DNA_Damage DNA Damage Response (e.g., DNMT Adducts) Aza->DNA_Damage p53 p53 Activation (Stabilization) DNA_Damage->p53 p21 p21 (CDKN1A) Transcription p53->p21 Apoptotic_Genes Pro-Apoptotic Genes (e.g., BAX) Transcription p53->Apoptotic_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: Activation of the p53 pathway by 5-Azacytidine treatment.

Quantitative Data Presentation

The efficacy of 5-Azacytidine varies across different cancer types and cell lines. Quantitative data from in vitro and clinical studies are essential for understanding its therapeutic potential.

Table 1: In Vitro Efficacy of 5-Azacytidine (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the drug concentration required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeIC₅₀ (48-hour treatment)Reference
A549Non-Small Cell Lung Cancer2218 nM[3]
SK-MES-1Non-Small Cell Lung Cancer1629 nM[3]
H1792Non-Small Cell Lung Cancer1471 nM[3]
H522Non-Small Cell Lung Cancer1948 nM[3]
JurkatAcute Lymphoblastic Leukemia9.78 µM[19]
MOLT4Acute Lymphoblastic Leukemia13.45 µM[19]

Note: IC₅₀ values can vary significantly based on experimental conditions, such as treatment duration.[19][20]

Table 2: Summary of Clinical Trial Data for 5-Azacytidine in High-Risk MDS

Clinical trials have established 5-Azacytidine as a standard of care for higher-risk MDS patients.

Trial / StudyComparisonKey FindingReference
AZA-0015-Aza vs. Conventional CareMedian Overall Survival: 24.5 months (5-Aza) vs. 15.0 months (Control)[21]
Meta-analysis5-Aza vs. Conventional CareSignificant improvement in overall survival (HR 0.67) and time to AML transformation or death (HR 0.54)[22]
CALGB 92215-Aza vs. Supportive CareMedian time to AML transformation or death was 21 months in the 5-Aza arm.[21]
Phase 3 Post-Transplant5-Aza Maintenance vs. ObservationNo significant difference in Relapse-Free Survival (2.07 vs 1.28 years) or Overall Survival (2.52 vs 2.56 years).[23]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of 5-Azacytidine's effects. The use of the ¹⁵N₄-labeled version is particularly relevant for Protocol 3.

Protocol 1: In Vitro Cell Viability Assay for IC₅₀ Determination

This protocol outlines a typical method to determine the cytotoxic effect of 5-Azacytidine on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MOLT4) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[3]

  • Drug Preparation: Prepare a stock solution of 5-Azacytidine. Due to its instability in aqueous solutions, it is often dissolved in DMSO or prepared fresh in ice-cold buffered saline immediately before use.[24]

  • Treatment: Treat the cells with a gradient of 5-Azacytidine concentrations (e.g., ranging from 10 nM to 10 µM).[3][19] Include untreated wells as a control.

  • Incubation: Incubate the cells for a defined period, typically 48 or 72 hours. The medium should be changed daily if the experiment extends beyond 24 hours due to the drug's poor stability.[24]

  • Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 150 µL of Thiazolyl Blue Tetrazolium Bromide (MTT) solution (1 mg/mL) to each well and incubate for 1-4 hours at 37°C.[3]

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.[19]

Protocol 2: Analysis of Global DNA Methylation by LINE-1 Pyrosequencing

This protocol measures changes in global DNA methylation, often using repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1), which reflect the overall methylation status of the genome.

  • Cell Treatment and DNA Extraction: Treat cells with 5-Azacytidine as described above. Harvest cells and extract genomic DNA using a standard phenol-chloroform method or a commercial kit.[25]

  • Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[25]

  • PCR Amplification: Perform PCR using primers specific for a bisulfite-converted LINE-1 repetitive element. One of the primers should be biotinylated to allow for purification of the PCR product.[25]

  • Pyrosequencing:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Wash and denature the DNA to yield single-stranded templates.

    • Anneal a sequencing primer to the template.

    • Perform pyrosequencing analysis. The system dispenses dNTPs in a specified order, and light is generated upon nucleotide incorporation. The ratio of C (methylated) to T (unmethylated) at specific CpG sites is quantified by the system's software.[25]

  • Data Analysis: Calculate the percentage of methylation at each CpG site. Average the values across multiple CpG sites within the LINE-1 element to determine the global methylation level. Compare the methylation levels between treated and untreated samples.[25]

Protocol 3: Workflow for Stable Isotope Tracing with 5-Azacytidine-¹⁵N₄

This workflow outlines the key steps in a typical quantitative or metabolomics experiment using the isotopically labeled drug.

  • Experimental Design: Define the objectives, such as quantifying drug incorporation or tracing metabolic pathways. The experiment can be a "pulse" experiment where the labeled drug is added for a specific duration.[26]

  • Cell Culture and Labeling: Culture cells in a medium containing a defined concentration of 5-Azacytidine-¹⁵N₄ for a specified time.

  • Sample Collection and Quenching: Rapidly harvest the cells and quench metabolic activity, typically by washing with ice-cold saline and flash-freezing in liquid nitrogen to halt enzymatic processes.

  • Extraction of Analytes:

    • For DNA analysis , perform genomic DNA extraction.

    • For metabolite analysis , perform metabolite extraction using a cold solvent system (e.g., 80% methanol).

  • Sample Preparation:

    • DNA: Digest the extracted DNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

    • Metabolites: Centrifuge the extract to remove protein and debris. Dry the supernatant.

  • LC-MS/MS Analysis: Analyze the prepared samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The mass spectrometer can distinguish between the ¹⁴N-containing endogenous molecules and the ¹⁵N-labeled drug and its metabolites based on their mass-to-charge ratio.[8][27]

  • Data Analysis: Quantify the amount of ¹⁵N₄-labeled 5-Azacytidine incorporated into DNA or measure the enrichment in downstream metabolites to map pathway activity.[28]

Isotope_Tracing_Workflow Start Start: Cancer Cell Culture Labeling Pulse Labeling with 5-Azacytidine-¹⁵N₄ Start->Labeling Harvest Harvest & Quench Metabolism Labeling->Harvest Extraction Extraction of Analytes (DNA, Metabolites) Harvest->Extraction Preparation Sample Preparation (e.g., DNA Digestion) Extraction->Preparation Analysis LC-MS/MS Analysis (Detect ¹⁵N Label) Preparation->Analysis Data Data Interpretation: Quantify Incorporation, Trace Metabolic Fate Analysis->Data

Caption: General workflow for a stable isotope tracing experiment using ¹⁵N₄-labeled 5-Aza.

Conclusion

5-Azacytidine is a clinically vital epigenetic drug that functions primarily by inhibiting DNA methylation, leading to the re-activation of tumor suppressor genes. The isotopically labeled variant, 5-Azacytidine-¹⁵N₄, is a powerful and indispensable tool for the scientific community. It provides unparalleled precision for quantitative analysis and enables detailed investigation into the drug's metabolic fate and mechanism of action. By allowing researchers to track the molecule from cellular uptake to its ultimate incorporation into DNA, 5-Azacytidine-¹⁵N₄ facilitates a deeper understanding of its therapeutic effects, the development of resistance, and the optimization of treatment strategies in the ongoing fight against cancer.

References

Preliminary Investigations of 5-Azacytidine-¹⁵N₄ Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (B1684299), a nucleoside analogue of cytidine (B196190), is a well-established agent in cancer therapy, primarily through its action as a DNA methyltransferase (DNMT) inhibitor.[1][2][3][4][5] Its isotopically labeled form, 5-Azacytidine-¹⁵N₄, serves as a crucial tool for tracer and quantitative analysis in metabolic and pharmacokinetic studies.[1] Given that isotopic labeling does not typically alter the fundamental biological activity of a molecule, this guide details the cytotoxic mechanisms and effects of 5-Azacytidine, with the understanding that this information is directly applicable to its ¹⁵N₄-labeled counterpart. This document provides an in-depth overview of the core cytotoxic pathways, experimental protocols for assessment, and quantitative data from seminal studies.

Core Mechanism of Action: A Dual Threat

5-Azacytidine exerts its cytotoxic effects through two primary, interconnected mechanisms: DNA hypomethylation and the induction of DNA damage.[4][5][6]

  • DNA Hypomethylation and Gene Reactivation: As a cytidine analogue, 5-Azacytidine is incorporated into newly synthesized DNA and RNA.[4][5] When incorporated into DNA, it forms an irreversible covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme.[2][7] This sequestration and subsequent degradation of DNMTs lead to a passive, replication-dependent loss of methylation patterns on the DNA.[7] The resulting hypomethylation can reactivate previously silenced tumor suppressor genes, leading to the restoration of normal cell growth control and differentiation.[4][6]

  • Induction of DNA Damage: The formation of covalent adducts between DNMTs and 5-Azacytidine-substituted DNA is recognized by the cell as a form of DNA damage.[2] This triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.[2] This direct cytotoxic effect is considered a primary mediator of 5-Azacytidine's toxicity, potentially even more so than the secondary effects of DNA demethylation.

Signaling Pathways and Cellular Fate

The cellular response to 5-Azacytidine is a complex interplay of signaling pathways that dictate whether a cell undergoes cell cycle arrest, apoptosis, or other fates like autophagy.

Apoptosis Induction: Caspase-Dependent and -Independent Pathways

5-Azacytidine is a potent inducer of apoptosis, engaging both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activation enhances its efficacy against heterogeneous cancer cell populations.[1]

  • Intrinsic Pathway: DNA damage often leads to the activation of p53, a key tumor suppressor.[3] However, 5-Azacytidine can induce apoptosis in both p53 wild-type and p53-mutant cells, indicating the involvement of p53-independent mechanisms.[1] The intrinsic pathway is further characterized by changes in the Bcl-2 family of proteins, with an increase in pro-apoptotic members like Bax, Noxa, and Puma-α, and the release of mitochondrial proteins such as cytochrome c, AIF, and EndoG into the cytosol.[1]

  • Extrinsic Pathway: Evidence suggests that 5-Azacytidine can upregulate the expression of TRAIL (TNF-related apoptosis-inducing ligand), which activates the extrinsic apoptotic pathway through the cleavage of caspase-8.[6]

The convergence of these pathways leads to the activation of executioner caspases, such as caspase-3, and the cleavage of key cellular substrates like PARP, culminating in programmed cell death.[1]

cluster_0 5-Azacytidine-¹⁵N₄ Treatment cluster_1 Cellular Uptake & Metabolism cluster_2 Primary Cytotoxic Mechanisms cluster_3 Downstream Cellular Responses AZA 5-Azacytidine-¹⁵N₄ Incorporation Incorporation into DNA/RNA AZA->Incorporation DNMT_Inhibition DNMT Inhibition & Trapping Incorporation->DNMT_Inhibition DNA_Damage DNA Damage Incorporation->DNA_Damage Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation DDR DNA Damage Response DNA_Damage->DDR TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation CellCycleArrest Cell Cycle Arrest TSG_Reactivation->CellCycleArrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis DDR->CellCycleArrest DDR->Apoptosis

Fig 1. Core mechanisms of 5-Azacytidine-¹⁵N₄ cytotoxicity.
Cell Cycle Arrest

5-Azacytidine treatment often leads to cell cycle arrest, providing time for the cell to repair DNA damage or commit to apoptosis. The specific phase of arrest can be cell-type dependent, with reports of arrest in the G1, S, and G2/M phases. This arrest is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p16.

AZA 5-Azacytidine-¹⁵N₄ DNA_Damage DNA Damage Response AZA->DNA_Damage p53 p53 Activation DNA_Damage->p53 G2_M_Arrest G2/M Arrest DNA_Damage->G2_M_Arrest p21 p21 Upregulation p53->p21 CDK_Inhibition CDK Inhibition p21->CDK_Inhibition G1_S_Arrest G1/S Arrest CDK_Inhibition->G1_S_Arrest

Fig 2. Simplified cell cycle arrest pathway induced by 5-Azacytidine-¹⁵N₄.

Quantitative Cytotoxicity Data

The cytotoxic effects of 5-Azacytidine are dose- and time-dependent. The following tables summarize key quantitative data from representative studies.

Cell Line Cancer Type IC₅₀ (µM) Exposure Time (h)
MOLT4Acute Lymphoblastic Leukemia16.5124
MOLT4Acute Lymphoblastic Leukemia13.4548
JurkatAcute Lymphoblastic Leukemia12.8124
JurkatAcute Lymphoblastic Leukemia9.7848
MCF-7Breast Adenocarcinoma~1.048

Table 1: Half-maximal inhibitory concentration (IC₅₀) of 5-Azacytidine in various cancer cell lines.[3][8]

Cell Line Treatment Exposure Time (h) Apoptotic Cells (%)
MOLT4Control242.11 ± 1.13
MOLT416.51 µM 5-Aza2413.93 ± 2.85
MOLT413.45 µM 5-Aza4818.29 ± 2.18
JurkatControl24Not Specified
Jurkat12.81 µM 5-Aza24Significant Increase

Table 2: Induction of apoptosis by 5-Azacytidine in leukemia cell lines.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 5-Azacytidine-¹⁵N₄ cytotoxicity. Below are standard protocols for key assays.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of 5-Azacytidine-¹⁵N₄ concentrations for desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 5-Azacytidine-¹⁵N₄ for the desired duration.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in the cytotoxic response pathways.

  • Protein Extraction: After treatment with 5-Azacytidine-¹⁵N₄, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p21, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Interpretation Start Seed Cells Treat Treat with 5-Azacytidine-¹⁵N₄ Start->Treat MTT MTT Assay (Viability) Treat->MTT Flow Flow Cytometry (Annexin V/PI for Apoptosis) Treat->Flow WB Western Blot (Protein Expression) Treat->WB IC50 Calculate IC₅₀ MTT->IC50 ApoptosisRate Quantify Apoptosis Rate Flow->ApoptosisRate ProteinLevels Analyze Protein Levels WB->ProteinLevels

Fig 3. General experimental workflow for cytotoxicity assessment.

Conclusion

The cytotoxic effects of 5-Azacytidine-¹⁵N₄ are multifaceted, stemming from its ability to induce DNA hypomethylation and trigger a DNA damage response. These primary actions converge on critical cellular pathways, leading to cell cycle arrest and apoptosis. The provided data and protocols offer a foundational guide for researchers investigating the cytotoxic properties of this important compound. Understanding these mechanisms is paramount for its effective application in both preclinical research and clinical drug development.

References

Methodological & Application

Application Notes and Protocols for 5-Azacytidine-15N4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Azacytidine-15N4 in mass spectrometry-based analytical methods. The primary application of this isotopically labeled compound is as an internal standard for the accurate quantification of 5-Azacytidine (B1684299) (AZA) and its metabolites in biological matrices.

Introduction

5-Azacytidine (AZA) is a cytidine (B196190) analogue and a DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML).[1] Monitoring the intracellular dynamics and plasma concentrations of AZA is crucial for understanding its therapeutic efficacy and resistance mechanisms.[1] However, the chemical instability of AZA in aqueous solutions presents a significant analytical challenge.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and accurate quantification by mass spectrometry, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

Key Applications

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the following purposes:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 5-Azacytidine in plasma and other biological fluids.[3][4][5][6][7]

  • Intracellular Drug Monitoring: Quantifying the uptake and metabolism of 5-Azacytidine within cells to understand its mechanism of action and resistance.[1]

  • Genomic Incorporation Analysis: Measuring the incorporation of 5-Azacytidine into DNA and RNA, which is a key step in its therapeutic effect.[1][8]

Signaling and Metabolic Pathway

5-Azacytidine undergoes a series of metabolic steps to become active and incorporated into nucleic acids. The following diagram illustrates this pathway.

5-Azacytidine_Metabolism AZA 5-Azacytidine (AZA) AZA_MP AZA-Monophosphate AZA->AZA_MP Phosphorylation AZA_DP AZA-Diphosphate AZA_MP->AZA_DP Phosphorylation AZA_TP AZA-Triphosphate (AZA-CTP) AZA_DP->AZA_TP Phosphorylation AZA_dCDP 5-AZA-CdR Diphosphate (5-AZA-dCDP) AZA_DP->AZA_dCDP Ribonucleotide Reductase RNA RNA AZA_TP->RNA RNA Polymerases AZA_dCTP 5-AZA-CdR Triphosphate (5-AZA-dCTP) AZA_dCDP->AZA_dCTP Phosphorylation DNA DNA AZA_dCTP->DNA DNA Polymerases Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, DNA/RNA) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., SPE, Protein Precipitation) Spike->Extraction Digestion Enzymatic Digestion (for DNA/RNA analysis) Extraction->Digestion LC Liquid Chromatography Separation Extraction->LC Digestion->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Application Note: Quantification of 5-Azacytidine in Biological Matrices using 5-Azacytidine-¹⁵N₄ as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Azacytidine (B1684299) in biological matrices, such as plasma and cell extracts, using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 5-Azacytidine-¹⁵N₄, is employed. This methodology is critical for pharmacokinetic studies, drug monitoring, and research into the epigenetic modifications induced by 5-Azacytidine.

Introduction

5-Azacytidine (AZA) is a cytidine (B196190) analogue and a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its mechanism of action involves incorporation into DNA and RNA, leading to the irreversible binding and subsequent degradation of DNMTs.[1] This results in DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][3] Given its therapeutic importance and its instability in biological matrices, a reliable quantitative method is essential for preclinical and clinical research.[4][5]

The use of a stable isotope-labeled internal standard, such as 5-Azacytidine-¹⁵N₄, is the gold standard for quantitative LC-MS analysis. It co-elutes with the analyte of interest and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and quantification of 5-Azacytidine from biological samples.

Mechanism of Action of 5-Azacytidine

5-Azacytidine exerts its therapeutic effects primarily through the inhibition of DNA methyltransferases. Upon cellular uptake, it is converted to its active triphosphate form and incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[1] This prevents the maintenance of DNA methylation patterns during cell division, resulting in global hypomethylation and the reactivation of tumor suppressor genes.[3] Incorporation into RNA can also disrupt protein synthesis, contributing to its cytotoxic effects.[1]

G cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into Nucleic Acids cluster_2 Mechanism of Action cluster_3 Cellular Effects 5-Azacytidine 5-Azacytidine 5-Azacytidine_triphosphate 5-Azacytidine Triphosphate 5-Azacytidine->5-Azacytidine_triphosphate Phosphorylation DNA DNA 5-Azacytidine_triphosphate->DNA DNA Synthesis RNA RNA 5-Azacytidine_triphosphate->RNA RNA Synthesis DNMT_Inhibition DNMT Inhibition DNA->DNMT_Inhibition Covalent Adduct Formation Protein_Synthesis_Disruption Protein Synthesis Disruption RNA->Protein_Synthesis_Disruption DNA_Hypomethylation DNA Hypomethylation DNMT_Inhibition->DNA_Hypomethylation Apoptosis Apoptosis Protein_Synthesis_Disruption->Apoptosis Tumor_Suppressor_Gene_Re-expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Tumor_Suppressor_Gene_Re-expression Tumor_Suppressor_Gene_Re-expression->Apoptosis

Caption: Mechanism of action of 5-Azacytidine.

Experimental Protocols

Materials and Reagents
  • 5-Azacytidine (Reference Standard)

  • 5-Azacytidine-¹⁵N₄ (Internal Standard)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium (B1175870) Acetate (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)

  • Tetrahydrouridine (B1681287) (THU), a cytidine deaminase inhibitor, may be required to stabilize 5-Azacytidine in plasma samples.[5][6][7]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Azacytidine and 5-Azacytidine-¹⁵N₄ in a suitable solvent such as methanol or water.

  • Working Standard Solutions: Prepare serial dilutions of the 5-Azacytidine stock solution in water or a relevant buffer to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of 5-Azacytidine-¹⁵N₄ at a fixed concentration (e.g., 50 μM).[8]

Sample Preparation (from Plasma)
  • Sample Collection: Collect blood samples in heparinized tubes and immediately process to obtain plasma. To prevent degradation of 5-Azacytidine, it is recommended to add a cytidine deaminase inhibitor like tetrahydrouridine (THU) to the plasma and snap freeze.[5][7]

  • Protein Precipitation: To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex. Precipitate proteins by adding a suitable volume of acetonitrile.

  • Solid Phase Extraction (SPE): For cleaner samples, use an ion-exchange SPE method.

    • Condition an Oasis MCX SPE plate with methanol followed by water.

    • Load the plasma mixture onto the plate.

    • Wash the plate with 0.1 N HCl followed by methanol.

    • Elute the analytes with a mixture of acetonitrile, water, and ammonium hydroxide.[6]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[6]

G Start Start: Plasma Sample Add_IS Add 5-Azacytidine-¹⁵N₄ (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) (e.g., Oasis MCX) Protein_Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS Analysis Reconstitution->LCMS_Analysis

Caption: General workflow for plasma sample preparation.
LC-MS Method

The following are example LC-MS conditions and may require optimization for specific instrumentation.

ParameterRecommended Conditions
LC System Agilent 1200 Series or equivalent
Column YMC J'sphere M80 C18 (250x2.1 mm, 4 µm) or similar
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic or gradient elution depending on the complexity of the matrix. A common isocratic mobile phase is a mixture of methanol, water, and formic acid (e.g., 15:85:0.1, v/v/v).[6]
Flow Rate 0.15 - 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
MS System AB Sciex 5500 Triple Quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 5-Azacytidine: m/z 245.1 → 113.15-Azacytidine-¹⁵N₄: m/z 249.1 → 117.1
Collision Energy Optimize for specific instrument
Declustering Potential Optimize for specific instrument

Quantitative Data Summary

The performance of the LC-MS method for 5-Azacytidine quantification is summarized below. The data is compiled from various studies and represents typical achievable performance.

ParameterValueReference
Linearity Range 5 - 500 ng/mL[9][5][6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[5][6]
Intra-day Precision (%CV) ≤ 9.8%[6]
Inter-day Precision (%CV) ≤ 6.3%[10]
Accuracy (% Recovery) 93.0 - 109.1%[6][10]

Conclusion

The described LC-MS method utilizing 5-Azacytidine-¹⁵N₄ as an internal standard provides a sensitive, accurate, and precise means of quantifying 5-Azacytidine in biological matrices. This protocol is suitable for a wide range of research applications, including pharmacokinetic analysis, drug metabolism studies, and investigations into the epigenetic mechanisms of 5-Azacytidine. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability.

References

Application Notes and Protocols for 5-Azacytidine-15N4 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (B1684299) (5-AzaC) is a cytidine (B196190) analog that has garnered significant attention in cancer research and therapy, primarily for its role as a DNA methyltransferase (DNMT) inhibitor. Its incorporation into DNA and RNA leads to a cascade of cellular events, including DNA hypomethylation, altered gene expression, and induction of apoptosis. Metabolic labeling with stable isotope-labeled 5-Azacytidine, such as 5-Azacytidine-15N4, offers a powerful tool to trace its metabolic fate and quantify its incorporation into nucleic acids, providing a direct measure of target engagement and cellular response. This document provides a detailed guide for utilizing this compound for metabolic labeling studies in cell culture.

Principle of this compound Metabolic Labeling

This compound contains four nitrogen-15 (B135050) (15N) atoms, which increases its molecular weight by four atomic mass units compared to the unlabeled compound. When introduced to cells in culture, it is metabolized and incorporated into newly synthesized DNA and RNA. The presence of the 15N label allows for the differentiation and quantification of labeled versus unlabeled nucleic acids and their components using mass spectrometry. This enables precise measurement of 5-AzaC incorporation, DNA and RNA synthesis rates, and the subsequent effects on cellular pathways.

Applications

  • Pharmacokinetic and Pharmacodynamic Studies: Tracing the uptake, metabolism, and incorporation of 5-AzaC into target cells.

  • Mechanism of Action Studies: Quantifying the extent of DNA and RNA incorporation and correlating it with downstream effects like DNA hypomethylation and changes in gene and protein expression.

  • Drug Efficacy and Resistance Studies: Comparing the metabolic processing of 5-AzaC in drug-sensitive versus resistant cell lines.

  • Biomarker Discovery: Identifying cellular responses to 5-AzaC treatment that can serve as predictive biomarkers of drug efficacy.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling in Cultured Cells

This protocol outlines the steps for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HL-60, K562, HEL)[1]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin)[1]

  • This compound (stock solution, typically 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Appropriate cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to labeling, seed the cells at a density that will ensure they are in the logarithmic growth phase during the labeling period. A typical seeding density is 0.5-1 x 10^6 cells/mL.

  • Preparation of Labeling Medium:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration. Common concentrations range from 1 µM to 10 µM.[2] A vehicle control (DMSO) should be prepared in parallel.

  • Labeling:

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium (or vehicle control medium) to the cells.

    • Incubate the cells for the desired labeling period. The duration can range from a few hours to several days (e.g., 24, 48, or 72 hours), depending on the experimental goals.[1]

  • Cell Harvesting:

    • Following incubation, harvest the cells. For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, detach the cells using trypsin-EDTA, and then collect them in a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • After the final wash, the cell pellet can be stored at -80°C for subsequent DNA/RNA extraction and analysis.

Protocol 2: Extraction and Preparation of DNA and RNA for Mass Spectrometry

This protocol describes the extraction of nucleic acids from labeled cells and their preparation for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell pellet from Protocol 1

  • DNA and RNA extraction kit (e.g., AllPrep DNA/RNA Mini Kit, Qiagen)

  • Nuclease-free water

  • Quantification kit for DNA and RNA (e.g., Qubit dsDNA HS Assay Kit, Qubit RNA HS Assay Kit)

  • Enzymatic digestion buffer (e.g., containing benzonase nuclease)

  • Internal standards (e.g., unlabeled 5-Azacytidine for normalization if not using as a tracer)

  • LC-MS grade solvents (e.g., acetonitrile (B52724), formic acid, water)

Procedure:

  • Nucleic Acid Extraction:

    • Extract total DNA and RNA from the cell pellet using a commercial kit according to the manufacturer's instructions. This will yield separate fractions of DNA and RNA.

  • Quantification:

    • Accurately quantify the concentration of the extracted DNA and RNA using a fluorometric method like Qubit.

  • Enzymatic Digestion of DNA and RNA to Nucleosides:

    • In a microcentrifuge tube, mix a known amount of DNA (e.g., 1-5 µg) or RNA with an enzymatic digestion cocktail containing enzymes that will hydrolyze the nucleic acids into individual nucleosides.

    • Incubate the reaction at 37°C for a sufficient time to ensure complete digestion (typically 1-2 hours).

  • Sample Cleanup:

    • After digestion, the sample may need to be cleaned up to remove enzymes and other interfering substances. This can be achieved by protein precipitation with a solvent like acetonitrile or by using a solid-phase extraction (SPE) cartridge.

  • Preparation for LC-MS Analysis:

    • Evaporate the cleaned-up sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a specific volume of LC-MS compatible solvent (e.g., 0.1% formic acid in water).

    • If an external standard is used, it should be added at this stage.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound incorporation using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 column) for separation of the nucleosides.

    • Use a gradient elution method with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve good separation.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled and 15N4-labeled 5-Azacytidine, as well as other nucleosides of interest.

    • The MRM transitions for unlabeled 5-Azacytidine (m/z 245 -> 113) and this compound (m/z 249 -> 117) should be optimized.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the labeled and unlabeled analytes.

    • Calculate the percentage of this compound incorporation by determining the ratio of the peak area of the labeled form to the total peak area (labeled + unlabeled).

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Incorporation of 5-Azacytidine into DNA and RNA

Cell Line5-AzaC Conc. (µM)Treatment Duration (h)% Incorporation in DNA (mean ± SD)% Incorporation in RNA (mean ± SD)Reference
HL-601240.05 ± 0.010.45 ± 0.08Fandy et al., 2007
K5622480.08 ± 0.020.62 ± 0.11Stresemann et al., 2008
HEL2720.03 ± 0.010.31 ± 0.05Stresemann et al., 2008

Table 2: Effect of 5-Azacytidine on Global DNA Methylation

Cell Line5-AzaC Conc. (µM)Treatment Duration (h)% Decrease in Global Methylation (mean ± SD)Reference
HL-6017241 ± 5Khan et al., 2008
K56227225 ± 4Stresemann et al., 2008
Myeloma Cells2.54835 ± 6Hideshima et al., 2007

Table 3: 5-Azacytidine-Induced Changes in Protein Expression

ProteinCell Line5-AzaC Conc. (µM)Treatment Duration (h)Fold Change in Expression (mean ± SD)Reference
c-MycHeLa1.56182.5 ± 0.4Weischenfeldt et al., 2014
DNMT1HT10801024-3.1 ± 0.5Kim et al., 2016
p21Myeloma Cells2.5484.2 ± 0.7Hideshima et al., 2007
TRAILMouse Thymocytes100 mg/kg (in vivo)243.8 ± 0.6Sugawara et al., 2009

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Metabolic Labeling cluster_cell_culture Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare 15N4-5-AzaC Labeling Medium A->B C Incubate Cells for Desired Duration B->C D Harvest Cells C->D E Extract DNA and RNA D->E F Enzymatic Digestion to Nucleosides E->F G LC-MS/MS Analysis F->G H Quantify 15N4-5-AzaC Incorporation G->H I Downstream Analysis (Methylation, Proteomics) H->I G 5-Azacytidine Effect on PI3K/Akt Pathway Aza 5-Azacytidine PI3K PI3K Aza->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes G 5-Azacytidine and MYC Pathway Interaction Aza 5-Azacytidine Myc c-Myc Expression Aza->Myc Increases NMD Nonsense-Mediated Decay (NMD) Myc->NMD Inhibits GeneExpression Altered Gene Expression Myc->GeneExpression Regulates NMD->GeneExpression Regulates G 5-Azacytidine-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Aza 5-Azacytidine TRAIL TRAIL Aza->TRAIL Induces Bax Bax Aza->Bax Induces Casp8 Caspase-8 TRAIL->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondria Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols for 5-Azacytidine-15N4 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Azacytidine-15N4 in preclinical animal models. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data from various studies, and includes visualizations to facilitate understanding of its biological effects and experimental application. The isotopic labeling with 15N4 allows for tracer studies to investigate the metabolic fate of 5-Azacytidine.

Introduction to 5-Azacytidine

5-Azacytidine is a chemical analog of the pyrimidine (B1678525) nucleoside cytidine (B196190). It is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[1][2][3][4] By incorporating into DNA, 5-Azacytidine covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[3] This process can lead to the re-expression of silenced tumor suppressor genes, making it a valuable tool in cancer research and a clinically approved drug for myelodysplastic syndromes.

Mechanism of Action

The primary mechanism of action of 5-Azacytidine involves the inhibition of DNA methylation. As a cytidine analog, it is incorporated into both DNA and RNA. When incorporated into DNA, it forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its depletion. This results in a reduction of DNA methylation, which can reactivate epigenetically silenced genes, including tumor suppressor genes.

In some contexts, 5-Azacytidine has also been shown to influence cellular signaling pathways. For instance, it can upregulate the PI3K/AKT pathway by increasing the transcription of PIK3CA, which may promote invadopodia formation and metastasis in certain cancer types.

Mechanism of Action of 5-Azacytidine cluster_0 Cellular Uptake and Metabolism cluster_1 Epigenetic Regulation cluster_2 Signaling Pathway Modulation 5-Azacytidine 5-Azacytidine Incorporation into DNA/RNA Incorporation into DNA/RNA 5-Azacytidine->Incorporation into DNA/RNA DNMTs DNA Methyltransferases (DNMTs) Incorporation into DNA/RNA->DNMTs Covalent Trapping DNA Hypomethylation DNA Hypomethylation DNMTs->DNA Hypomethylation Inhibition Tumor Suppressor Gene Reactivation Tumor Suppressor Gene Reactivation DNA Hypomethylation->Tumor Suppressor Gene Reactivation PIK3CA PIK3CA Transcription DNA Hypomethylation->PIK3CA Upregulation Anti-tumor Effects Anti-tumor Effects Tumor Suppressor Gene Reactivation->Anti-tumor Effects PI3K/AKT Pathway PI3K/AKT Pathway PIK3CA->PI3K/AKT Pathway Activation Potential for Metastasis Potential for Metastasis PI3K/AKT Pathway->Potential for Metastasis

Mechanism of Action of 5-Azacytidine

Experimental Protocols

Preparation and Handling of this compound

5-Azacytidine is unstable in aqueous solutions, with significant degradation occurring within hours at room temperature. Therefore, it is crucial to prepare fresh solutions for each experiment.

  • Reconstitution: Dissolve this compound in a suitable solvent immediately before use. For in vivo studies, sterile buffered saline (pH 6.9) or Lactated Ringer's solution are common vehicles. It can also be dissolved in a 1:1 (v/v) solution of acetic acid and water or in DMSO for stock solutions, which should be stored at -80°C.

  • Administration: Due to its instability, administer the prepared solution to animals as soon as possible after preparation. Keep the solution on ice until injection.

Administration in Mouse Models

The route of administration and dosage of 5-Azacytidine can vary depending on the animal model and the experimental goals.

Experimental Workflow for this compound In Vivo Studies Start Start Animal Model Preparation Prepare Animal Model (e.g., Tumor Xenograft) Start->Animal Model Preparation Drug Preparation Prepare Fresh this compound Solution Animal Model Preparation->Drug Preparation Administration Administer Drug via Chosen Route (IP, IV, SC, IT) Drug Preparation->Administration Monitoring Monitor Animal Health and Tumor Growth Administration->Monitoring Sample Collection Collect Tissues/Blood for Analysis Monitoring->Sample Collection Analysis Pharmacokinetic, Pharmacodynamic, and Efficacy Analysis Sample Collection->Analysis End End Analysis->End

General Experimental Workflow

Protocol for Intraperitoneal (i.p.) Injection:

  • Animal Model: Use appropriate mouse strains for your cancer model (e.g., NSG mice for xenografts).

  • Dosage: Doses can range from 0.15 to 25 mg/kg. A common dose for anti-leukemia studies is 2 mg/kg daily.

  • Preparation: Dissolve this compound in sterile buffered saline to the desired concentration.

  • Injection: Inject the solution intraperitoneally. For a 2 mg/kg dose in a 25g mouse, you would inject 50 µg of the drug.

Protocol for Intravenous (i.v.) Injection:

  • Animal Model: As appropriate for the study.

  • Dosage: A dose of 6.25 mg/kg daily for 6 days has been used in lung cancer xenograft models.

  • Preparation: Prepare the solution in a vehicle suitable for intravenous administration, such as sterile saline.

  • Injection: Administer the solution via the tail vein.

Protocol for Subcutaneous (s.c.) Injection:

  • Animal Model: As appropriate for the study.

  • Dosage: Dosing can vary; for example, a study in neonatal mice used 5 mg/kg.

  • Preparation: Dissolve in a suitable sterile vehicle.

  • Injection: Inject the solution subcutaneously in the flank or another appropriate site.

Protocol for Intratracheal (i.t.) Administration:

  • Animal Model: Nude mice for orthotopic lung cancer models.

  • Dosage: A dose of 2.5 mg/kg every other day for 3 doses has been shown to be effective.

  • Preparation: Dissolve this compound in a sterile vehicle like Lactated Ringer's Injection.

  • Administration: Anesthetize the mouse and carefully inject the solution into the trachea.

Analysis of DNA Methylation

To assess the pharmacodynamic effect of this compound, changes in DNA methylation can be analyzed.

  • Sample Collection: Collect tissues of interest (e.g., tumor, liver, testes) at specified time points after treatment.

  • DNA Extraction: Isolate genomic DNA from the collected tissues using a commercial kit.

  • Bisulfite Conversion: Treat the genomic DNA with bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.

  • Methylation Analysis:

    • Pyrosequencing: Amplify the bisulfite-converted DNA using PCR and perform pyrosequencing to quantify methylation at specific CpG sites.

    • Whole-Genome Bisulfite Sequencing (WGBS): For a genome-wide view of methylation changes.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies using 5-Azacytidine.

Table 1: Efficacy of 5-Azacytidine in Mouse Xenograft Models

Cancer ModelAnimal StrainRoute of AdministrationDosage RegimenOutcomeReference
Leukemia (KOPN-8L)NSGi.p.2 mg/kg dailyIncreased survival, prevented relapse when combined with Moxetumomab pasudotox
Leukemia (RehL)NSGi.p.2 mg/kg dailyIncreased median survival from 37 to 51 days
NSCLC (H358)Nudei.t.2.5 mg/kg, every other day x 3Increased median survival by 63% (98 vs. 60 days)
NSCLC (H460)Nudei.t.2.5 mg/kg, every other day x 3Increased median survival by 142% (121 vs. 50 days)
Myelodysplastic SyndromeNSGSi.p.150 µ g/mouse , 3 times weeklyProlonged survival in AZA-sensitive models

Table 2: In Vitro IC50 Values of 5-Azacytidine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
H226NSCLC0.6
H358NSCLC3.4
H460NSCLC4.9

Conclusion

This compound is a valuable tool for studying DNA methylation and its role in disease in animal models. Its use as a tracer can provide critical insights into its metabolism and biodistribution. The protocols and data presented here offer a foundation for designing and executing robust preclinical studies. Researchers should carefully consider the instability of the compound and optimize dosage and administration routes for their specific experimental needs.

References

Troubleshooting & Optimization

Troubleshooting low incorporation of 5-Azacytidine-15N4 in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Azacytidine-15N4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low incorporation of this compound in cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during cellular incorporation of this compound.

Q1: I am observing lower than expected incorporation of this compound into my cells. What are the potential causes?

Low incorporation of this compound can stem from several factors, ranging from reagent stability to cellular mechanisms. Here's a breakdown of potential issues and how to troubleshoot them:

  • Reagent Integrity: 5-Azacytidine (B1684299) is notoriously unstable in aqueous solutions.[1][2][3] Its stability is pH and temperature-dependent, with rapid degradation occurring in alkaline conditions and at higher temperatures.[2][3]

    • Troubleshooting:

      • Always prepare fresh solutions of this compound immediately before use.

      • Use a neutral pH buffer (around pH 6.5-7.0) for dissolution.[1]

      • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot and store at -80°C.

  • Cellular Uptake and Metabolism: The incorporation of 5-Azacytidine into DNA and RNA is a multi-step process involving cellular uptake, phosphorylation, and subsequent integration into nucleic acids.[4][5][6]

    • Troubleshooting:

      • Cell Line Variability: Different cell lines exhibit varying efficiencies in nucleoside uptake and metabolism.[7][8] Consider using a cell line known to have high nucleoside transporter expression.

      • Cell Health and Proliferation: Actively dividing cells will incorporate more 5-Azacytidine as it is primarily incorporated during DNA replication and transcription.[9] Ensure your cells are healthy and in the logarithmic growth phase.

      • Enzyme Activity: The conversion of 5-Azacytidine to its active triphosphate form is dependent on enzymes like uridine-cytidine kinase.[6] Conversely, enzymes like cytidine (B196190) deaminase (CDA) can inactivate 5-Azacytidine.[10] High CDA expression in your cell line could be a cause for low incorporation.

  • Experimental Protocol: The specifics of your experimental setup can significantly influence incorporation efficiency.

    • Troubleshooting:

      • Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell line. A dose-response and time-course experiment is highly recommended.[11][12]

      • Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with drug uptake. While many protocols use serum-containing media, if you suspect interference, you could try a short-term incubation in serum-free media, though this may affect cell viability.[13]

Q2: How can I optimize my experimental protocol to maximize this compound incorporation?

Optimizing your protocol is key to achieving robust and reproducible results. Here are some key parameters to consider:

ParameterRecommendationRationale
This compound Concentration Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line that maximizes incorporation without causing excessive cytotoxicity.[9][12]High concentrations can be cytotoxic, while low concentrations may not yield a detectable signal.
Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the point of maximal incorporation.Incorporation is time-dependent, but prolonged exposure can lead to secondary effects and cytotoxicity.[14]
Cell Density Seed cells to be in the logarithmic growth phase during the incubation period.Actively dividing cells show higher rates of DNA and RNA synthesis, leading to greater incorporation.
Media Conditions Prepare this compound in a neutral pH buffer and add it to pre-warmed media immediately before treating the cells.5-Azacytidine is unstable and degrades in aqueous solutions, especially at non-neutral pH and elevated temperatures.[1][2][3]

Q3: What is the expected distribution of this compound between DNA and RNA?

5-Azacytidine is a ribonucleoside analog and is therefore predominantly incorporated into RNA.[6] A smaller fraction is converted to the deoxyribonucleotide form and incorporated into DNA.[6] The ratio of RNA to DNA incorporation is typically around 80-90% to 10-20%, respectively.[6][14] However, this ratio can vary between cell lines and experimental conditions.

Q4: Are there any known mechanisms of resistance to 5-Azacytidine that could explain low incorporation?

Yes, cellular resistance can be a significant factor. Key mechanisms include:

  • Decreased Activity of Activating Enzymes: Reduced expression or mutations in uridine-cytidine kinase (UCK), the enzyme responsible for the initial phosphorylation of 5-Azacytidine, can impair its activation and subsequent incorporation.

  • Increased Activity of Inactivating Enzymes: High levels of cytidine deaminase (CDA) can lead to rapid degradation of 5-Azacytidine, preventing its incorporation into nucleic acids.[10]

  • Reduced Nucleoside Transporter Expression: Inefficient uptake of 5-Azacytidine from the culture medium due to low expression of nucleoside transporters can limit its intracellular concentration.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Incorporation into DNA and RNA

This protocol outlines the general steps for treating cells with this compound and subsequently isolating nucleic acids for downstream analysis (e.g., mass spectrometry).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Harvesting and Extraction cluster_analysis Analysis cell_culture 1. Culture cells to logarithmic growth phase seeding 2. Seed cells at an appropriate density cell_culture->seeding prepare_aza 3. Prepare fresh this compound solution treat_cells 4. Add this compound to cell culture medium prepare_aza->treat_cells incubation 5. Incubate for the desired time period treat_cells->incubation harvest 6. Harvest cells incubation->harvest lysis 7. Lyse cells and separate nuclear/cytoplasmic fractions (optional) harvest->lysis extraction 8. Isolate total RNA and genomic DNA lysis->extraction digestion 9. Enzymatically digest DNA/RNA to nucleosides extraction->digestion analysis 10. Analyze by LC-MS/MS to quantify 15N4-labeled Azacytidine digestion->analysis

Caption: Experimental workflow for this compound incorporation analysis.

Signaling Pathways and Logical Relationships

5-Azacytidine Cellular Uptake and Metabolism

The following diagram illustrates the pathway of 5-Azacytidine from cellular uptake to its incorporation into DNA and RNA. Understanding this pathway is crucial for troubleshooting low incorporation, as issues can arise at any of these steps.

azacytidine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aza_out This compound Aza_in This compound Aza_out->Aza_in Nucleoside Transporters Aza_MP 5-Aza-CMP-15N4 Aza_in->Aza_MP Uridine-Cytidine Kinase (UCK) Degradation Inactive Metabolites Aza_in->Degradation Cytidine Deaminase (CDA) Aza_DP 5-Aza-CDP-15N4 Aza_MP->Aza_DP Aza_TP 5-Aza-CTP-15N4 Aza_DP->Aza_TP dApa_DP dApa_DP Aza_DP->dApa_DP Ribonucleotide Reductase (RNR) RNA RNA Incorporation Aza_TP->RNA dAza_DP 5-Aza-dCDP-15N4 dAza_TP 5-Aza-dCTP-15N4 DNA DNA Incorporation dApa_TP dApa_TP dApa_DP->dApa_TP dApa_TP->DNA

Caption: Cellular metabolism of this compound.

This diagram highlights key enzymatic steps that are critical for the activation of 5-Azacytidine. Deficiencies in enzymes like Uridine-Cytidine Kinase (UCK) or high activity of Cytidine Deaminase (CDA) can lead to reduced incorporation.

References

Technical Support Center: Optimizing 5-Azacytidine-15N4 for Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 5-Azacytidine-15N4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for cell viability and to troubleshoot common issues encountered during their work with this isotopically labeled epigenetic modifier.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from unlabeled 5-Azacytidine?

A1: this compound is a stable isotope-labeled version of 5-Azacytidine, a chemical analog of the nucleoside cytidine. The "-15N4" designation indicates that four nitrogen atoms in the molecule have been replaced with the heavy isotope of nitrogen (¹⁵N). This labeling makes it a valuable tool for tracer studies, such as metabolic flux analysis and NMR-based mechanistic studies, as well as for use as an internal standard in quantitative mass spectrometry-based assays.[1] For most biological applications, its mechanism of action and effects on cell viability are considered identical to the unlabeled compound.[1]

Q2: What is the primary mechanism of action of 5-Azacytidine?

A2: 5-Azacytidine exerts its biological effects through two main mechanisms. At low concentrations, it acts as a DNA methyltransferase (DNMT) inhibitor, leading to DNA hypomethylation and the re-expression of silenced genes.[2][3] At higher concentrations, it is incorporated into both RNA and DNA, leading to cytotoxicity by disrupting protein synthesis and DNA replication, ultimately inducing cell death.[2][3]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly cell-type dependent and also depends on the desired outcome (DNA hypomethylation vs. cytotoxicity).[4][5] For achieving DNA hypomethylation with minimal cytotoxicity, a starting range of 0.1 µM to 5 µM is often recommended.[4] For studies focused on its cytotoxic effects, concentrations can range from the low micromolar to the millimolar range.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How stable is this compound in cell culture medium?

A4: 5-Azacytidine is notoriously unstable in aqueous solutions, including cell culture media.[5] Its half-life can be a matter of hours at 37°C. Due to this instability, it is critical to prepare fresh stock solutions for each experiment and to consider replacing the medium with freshly prepared this compound daily, especially for longer incubation periods.[4]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound powder should be stored at -20°C. For stock solutions, dissolving in an organic solvent like DMSO is recommended for better stability compared to aqueous solutions.[4] Prepare concentrated stock solutions (e.g., 10 mM in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.

Troubleshooting Guides

Issue 1: High Cell Death Even at Low Concentrations
Possible Cause Troubleshooting Step
Cell line is highly sensitive to 5-Azacytidine. Perform a more granular dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
Incorrect stock solution concentration. Verify the calculations for your stock solution and dilutions. If possible, confirm the concentration using a spectrophotometer.
Prolonged exposure leading to cumulative toxicity. Reduce the incubation time. Consider a shorter exposure followed by a recovery period in drug-free medium.
Issue 2: No Effect on Cell Viability or DNA Methylation
Possible Cause Troubleshooting Step
Degradation of this compound. Prepare fresh stock and working solutions for every experiment. For long-term treatments, replenish the medium with fresh compound every 24 hours.[4]
Cell line is resistant to 5-Azacytidine. Increase the concentration range in your dose-response experiment. Some cell lines may require significantly higher concentrations to elicit a response.[6]
Insufficient incubation time. The effects of 5-Azacytidine, particularly on DNA methylation, are often cell cycle-dependent and may require longer incubation times (e.g., 48-72 hours) to become apparent.[7]
Low cell proliferation rate. 5-Azacytidine's effect on DNA methylation is most pronounced in actively dividing cells as it gets incorporated during DNA replication. Ensure your cells are in a logarithmic growth phase during treatment.
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in stock solution activity. Prepare a large batch of stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
Inconsistent cell seeding density or growth phase. Standardize your cell seeding protocol to ensure a consistent number of cells and that they are in the same growth phase at the start of each experiment.
Fluctuations in incubator conditions (CO₂, temperature, humidity). Regularly check and calibrate your incubator to maintain a stable environment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a fresh stock solution of this compound in DMSO. Create a serial dilution of the compound in pre-warmed cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessing DNA Hypomethylation
  • Treatment: Treat cells with a non-toxic or minimally toxic concentration of this compound (determined from the IC50 experiment) for a desired period (e.g., 72 hours), replenishing the medium with fresh compound every 24 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

  • Quantification of Global Methylation: Assess global DNA methylation levels using methods such as an ELISA-based global DNA methylation assay or LC-MS/MS analysis of 5-methylcytosine.

  • Gene-Specific Methylation Analysis: Analyze the methylation status of specific gene promoters using techniques like methylation-specific PCR (MSP) or bisulfite sequencing.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (72-hour incubation)

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
0.51.100.0688.0%
10.950.0576.0%
50.630.0450.4%
100.350.0328.0%
500.100.028.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis prep_stock Prepare Fresh Stock (this compound in DMSO) serial_dilution Serial Dilution in Culture Medium prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate add_drug Add Drug to Cells seed_cells->add_drug serial_dilution->add_drug incubate Incubate (e.g., 72 hours) add_drug->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 signaling_pathway cluster_cell Cellular Processes Aza This compound DNA_incorp Incorporation into DNA Aza->DNA_incorp Low & High Dose RNA_incorp Incorporation into RNA Aza->RNA_incorp High Dose DNMT DNA Methyltransferase (DNMT) DNA_incorp->DNMT Traps DNMT Cell_death Cytotoxicity / Apoptosis DNA_incorp->Cell_death at High Dose Protein_synth_disruption Protein Synthesis Disruption RNA_incorp->Protein_synth_disruption Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Inhibition Gene_reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_reexpression Protein_synth_disruption->Cell_death

References

5-Azacytidine-15N4 stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Azacytidine-15N4

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in aqueous solutions. Given that the isotopic labeling with 15N4 does not significantly alter the chemical properties of the molecule, its stability and degradation profile is considered identical to that of the unlabeled 5-Azacytidine (B1684299).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a critical concern?

A1: this compound is a stable isotope-labeled version of 5-Azacytidine, a nucleoside analog of cytidine (B196190) used as a DNA methyltransferase (DNMT) inhibitor to reactivate tumor suppressor genes.[1][2][3] Its stability is a major concern because the 1,3,5-triazine (B166579) ring is highly susceptible to hydrolysis in aqueous environments.[4] This rapid degradation can lead to a loss of potency and inaccurate, inconsistent results in experiments.[5]

Q2: What is the primary degradation pathway for this compound in water?

A2: The degradation occurs via hydrolysis. The process begins with a rapid and reversible opening of the triazine ring to form a labile intermediate, N-formylguanylribosylurea. This is followed by a slower, irreversible reaction that forms the final degradation product, guanylribosylurea.

Q3: Which factors have the most significant impact on the stability of this compound?

A3: The stability of this compound is primarily influenced by pH, temperature, and the composition of the buffer solution. Degradation is dramatically accelerated with increasing temperature and deviates from the optimal pH range. It decomposes very quickly in alkaline media and is also moderately unstable in acidic solutions.

Q4: What is the optimal pH for preparing and storing aqueous solutions of this compound?

A4: The compound exhibits its maximum stability in the pH range of 6.5 to 7.0.

Q5: How should I prepare stock solutions of this compound?

A5: Due to its instability in aqueous solutions, it is highly recommended to prepare stock solutions fresh for each experiment. For higher concentrations or longer-term storage, non-aqueous solvents like dimethylsulfoxide (DMSO) are preferred. The compound is soluble up to 100 mM in DMSO. For aqueous preparations, you can dissolve the solid directly in buffers like PBS (pH 7.2) at approximately 10 mg/mL, but these solutions should not be stored for more than a day.

Q6: How long can I expect a this compound aqueous solution to be viable at room temperature?

A6: The viability is very short. In a lactated Ringer's solution at room temperature, a 10% loss of the compound occurs within 2 to 3 hours. In a dilute phosphate (B84403) buffer at pH 6.5 and 30°C, a 6 x 10⁻⁴ M solution loses 10% of its potency (t90) within approximately 80 minutes.

Q7: Can I store prepared this compound solutions by freezing them?

A7: While freezing can slow degradation, the freeze-thaw process can also impact stability. If aqueous solutions must be stored, they should be flash-frozen and kept at -70°C or lower. However, the most reliable method for storage is to prepare stock solutions in a dry, non-aqueous solvent like DMSO and store them at -20°C or -70°C. Even in plasma stored at -60°C, a 10% loss was observed within 30 hours.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell culture. Degradation of this compound in the culture medium after reconstitution.Always prepare the solution immediately before use. Dissolve the compound in DMSO to create a concentrated stock, then dilute it into the aqueous culture medium right before adding it to the cells. Keep all stock solutions on ice during the experiment.
Appearance of extra or unexpected peaks in HPLC or LC-MS analysis. Formation of hydrolysis products (N-formylguanylribosylurea, guanylribosylurea).Refer to the degradation pathway diagram (Figure 1) to identify potential degradants. Minimize the time between sample preparation and injection. Ensure the pH of the mobile phase and sample diluent is optimal for stability (pH 6.5-7.0).
Low recovery of this compound from plasma or other biological samples. In addition to chemical hydrolysis, enzymatic degradation by cytidine deaminase can occur in biological matrices.For processing blood or plasma samples, add a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), to stabilize the compound. For quantitative analysis, use a protein precipitation and extraction method with zinc sulfate (B86663) and acetonitrile (B52724), which has been shown to stabilize the compound for at least 3 hours at room temperature.

Quantitative Data Summary

Table 1: Stability of 5-Azacytidine in Aqueous Solutions under Various Conditions

Medium / BufferpHTemperatureStability Metric (t₉₀: time to 90% potency)Citation
Dilute Phosphate Buffer6.530°C~80 minutes
Lactated Ringer's SolutionNot SpecifiedRoom Temp.2 to 3 hours
PlasmaNot SpecifiedRoom Temp.~30 minutes
PlasmaNot Specified-10°C~2.5 hours
PlasmaNot Specified-60°C~30 hours
Acetonitrile/Plasma ExtractNot SpecifiedRoom Temp.≥ 3 hours
Acetonitrile/Plasma ExtractNot Specified-70°C≥ 4 days

Table 2: Recommended Solvents for this compound

SolventSolubilityRecommended UseCitation
DMSO~30 mg/mL, 100 mMPreparation of concentrated stock solutions for long-term storage (-20°C).
Water50 mMFresh preparation of aqueous solutions for immediate use.
PBS (pH 7.2)~10 mg/mLDirect dissolution for biological experiments; use immediately.
Acetic Acid:Water (1:1 v/v)~5 mg/mLAlternative solvent for initial solubilization.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution for Immediate Use

  • Weighing: Accurately weigh the required amount of this compound solid in a microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Solvent Preparation: Prepare a buffer solution (e.g., Phosphate-Buffered Saline) and adjust the pH to between 6.5 and 7.0. Chill the buffer on ice.

  • Dissolution: Add the chilled, pH-adjusted buffer to the solid this compound to achieve the desired final concentration. Vortex briefly until fully dissolved.

  • Handling: Keep the solution on ice at all times.

  • Use: Use the freshly prepared solution immediately for your experiments. Do not store any remaining aqueous solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol is a general guideline based on published methods. Optimization may be required for specific equipment.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax RP C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer, such as ammonium (B1175870) acetate (B1210297), adjusted to a pH near neutrality (e.g., 75:25 v/v ammonium acetate buffer and acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 242 nm.

  • Procedure for Stability Study:

    • Prepare a solution of this compound in the aqueous medium of interest (e.g., cell culture media, buffer).

    • Immediately inject a sample (t=0) to determine the initial concentration.

    • Incubate the solution under the desired test conditions (e.g., 37°C).

    • At specified time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot, quench any reaction if necessary (e.g., by dilution in cold mobile phase), and inject it into the HPLC system.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0.

Visualizations and Pathways

Degradation_Pathway A This compound B N-formylguanylribosylurea (Unstable Intermediate) A->B Reversible Hydrolysis C Guanylribosylurea (Final Product) B->C Irreversible Degradation Experimental_Workflow cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Processing arrow arrow prep_solid Weigh 5-Aza-15N4 Solid dissolve Dissolve and Vortex prep_solid->dissolve prep_buffer Prepare Aqueous Buffer (pH 6.5-7.0, on ice) prep_buffer->dissolve t0 Inject t=0 Sample (HPLC Analysis) dissolve->t0 Immediate Analysis incubate Incubate Solution (e.g., 37°C) t0->incubate tx Inject Samples at Time Intervals (tx) incubate->tx Sampling calc Calculate Peak Area vs. Time tx->calc report Determine Degradation Rate / t90 calc->report Mechanism_of_Action Aza 5-Azacytidine Incorp Incorporation into newly synthesized DNA Aza->Incorp is substrate for DNA Cellular DNA Replication DNA->Incorp Trap DNMT1 Covalently Trapped on 5-Aza-containing DNA Incorp->Trap DNMT DNA Methyltransferase (DNMT1) DNMT->Trap recognizes & binds Depletion Depletion of active DNMT1 enzyme Trap->Depletion Result Passive Demethylation & Gene Reactivation Depletion->Result

References

Best practices for storing and handling 5-Azacytidine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals using 5-Azacytidine-15N4. The information provided for handling, storage, and mechanism of action is also applicable to its unlabeled counterpart, 5-Azacytidine (B1684299).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of 5-Azacytidine, a chemical analog of the nucleoside cytidine.[1][2] It functions as a potent inhibitor of DNA methyltransferases (DNMTs).[3] After incorporation into DNA, it covalently traps DNMTs, leading to the depletion of enzyme activity, DNA hypomethylation, and the reactivation of epigenetically silenced genes.[4] At higher doses, it exhibits direct cytotoxicity by incorporating into both DNA and RNA, which disrupts protein synthesis and leads to cell death.[1][5] The 15N4 label makes it a valuable tool for tracer studies and as an internal standard for quantitative analysis in techniques like NMR or mass spectrometry.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the compound's stability and potency. Recommendations vary slightly by supplier, but the general consensus is as follows:

  • Solid Form: Store the lyophilized powder at -20°C, desiccated.[6][7] In this form, the chemical is stable for up to 24 months or longer.[7][8]

  • Solutions: Once reconstituted, solutions are significantly less stable. Store stock solutions at -20°C and use within one month to prevent loss of potency.[7] It is highly recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[7] For aqueous solutions, it is best to prepare them fresh before each experiment and keep them on ice (0°C) until use.[6]

Q3: How do I safely handle this compound?

A3: 5-Azacytidine is classified as a hazardous substance and a probable human carcinogen (IARC Group 2A).[7][9][10] It is also suspected of causing genetic defects and may impair fertility or harm an unborn child.[9][10][11] Always handle this compound in a designated area, such as a chemical fume hood, and use appropriate personal protective equipment (PPE).[11]

  • PPE: Wear protective gloves, a lab coat, and safety glasses with side shields.[11]

  • Handling Powder: Avoid breathing dust. Use dry clean-up procedures and avoid generating dust during handling.[9][11]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[11] Do not empty into drains.[7]

Storage and Stability Data

FormStorage TemperatureStabilitySource
Lyophilized Powder-20°C, Desiccated≥ 24 months[7][8]
Stock Solution (in DMSO)-20°CUse within 1 month[7]
Aqueous Solution (e.g., in PBS)0°C (on ice)Prepare fresh; use within hours[6]
Aqueous Solution (Room Temp)Room TemperatureHighly unstable; ~10% loss in 2-3 hours[6]
Aqueous Solution (30°C)30°C10% loss of potency within ~80 minutes[12]

Troubleshooting Guide

Problem 1: Inconsistent or No Effect on DNA Demethylation.

  • Possible Cause 1: Compound Degradation. 5-Azacytidine is extremely unstable in aqueous solutions, with stability being highly dependent on pH and temperature.[6][12] It is moderately stable in acidic solutions but decomposes rapidly in alkaline media.[13][14] Degradation is also accelerated by increasing temperatures.[13][14]

    • Solution: Always prepare aqueous solutions fresh immediately before use.[6] Keep the solution on ice at all times. When treating cells, change the medium and add freshly prepared 5-Azacytidine every 24 hours to ensure a consistent, active concentration.[15][16]

  • Possible Cause 2: Insufficient Treatment Duration. Demethylation is a passive process that requires DNA replication. The compound must be incorporated into the newly synthesized DNA strand to trap DNMTs.

    • Solution: Ensure that cells are treated for at least one full cell cycle (doubling time).[15] For many cell lines, a treatment duration of 48 to 72 hours is common.[16][17]

  • Possible Cause 3: Suboptimal Concentration. The effective concentration is highly cell-line dependent due to differences in uptake, metabolism, and toxicity.[15]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 0.1 µM to 5 µM.[15][17]

Problem 2: High Cellular Toxicity or Cell Death.

  • Possible Cause 1: Concentration is Too High. At high concentrations, the cytotoxic effects of 5-Azacytidine, caused by its incorporation into both RNA and DNA, can overshadow its demethylating activity.[1][5]

    • Solution: Reduce the concentration. Establish an IC50 dose for your cell line to better understand its toxicity profile.[15]

  • Possible Cause 2: Prolonged Exposure. Continuous exposure, even at lower concentrations, can lead to cumulative toxicity.

    • Solution: Consider shorter treatment durations or pulsed treatments (e.g., treat for 24 hours, then replace with fresh medium for 24 hours before the next treatment).

Problem 3: Difficulty Dissolving the Compound.

  • Possible Cause: Incorrect Solvent or Temperature.

    • Solution: 5-Azacytidine has varying solubility. For high-concentration stock solutions, DMSO is effective (e.g., up to 100 mM or 25 mg/mL).[7] It is also soluble in a 1:1 mixture of acetic acid and water (5 mg/mL).[6] For direct preparation of aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in water up to 50 mM.[8] If dissolving in ice-cold buffer is difficult, brief and gentle warming may be attempted, but this risks accelerating degradation.[15]

Experimental Protocols & Workflows

General Workflow for Preparation and Cell Treatment

The following diagram outlines the critical steps for handling, preparing, and using this compound in a typical cell culture experiment.

G cluster_prep Preparation (On Ice / In Hood) cluster_treat Cell Treatment start Retrieve Lyophilized This compound (from -20°C storage) reconstitute Reconstitute in ice-cold DMSO or aqueous buffer to create stock solution start->reconstitute sterilize Sterile filter the stock solution using a 0.22 µm syringe filter (pre-chilled) reconstitute->sterilize aliquot Aliquot stock solution into cryovials sterilize->aliquot store Store aliquots at -20°C (for DMSO stock) or use immediately (for aqueous stock) aliquot->store thaw Thaw one aliquot of stock solution on ice store->thaw dilute Dilute stock solution in pre-warmed cell culture medium to final concentration thaw->dilute treat Remove old medium from proliferating cells and add medium with 5-Aza dilute->treat incubate Incubate for 24 hours treat->incubate repeat Repeat medium change with fresh 5-Aza daily for desired duration (e.g., 72 hours) incubate->repeat Daily harvest Harvest cells for downstream analysis (DNA/RNA/Protein) repeat->harvest End of Treatment

General workflow for this compound preparation and cell treatment.
Protocol: Global DNA Demethylation in Cultured Cells

  • Cell Seeding: Plate actively dividing cells at a density that will prevent them from reaching confluency during the treatment period (typically 30-40% confluency at the start).

  • Preparation of 5-Azacytidine:

    • On the day of treatment, prepare a fresh solution of 5-Azacytidine in sterile, ice-cold cell culture medium or PBS.

    • Alternatively, thaw a single-use aliquot of a DMSO stock solution on ice.

    • Dilute the compound into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 1 µM).

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing 5-Azacytidine.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.

  • Daily Medium Change:

    • Repeat steps 2 and 3 every 24 hours for a total of 72 hours. This is crucial to counteract the compound's instability in culture medium.[15][16]

  • Harvesting:

    • After the final incubation period, wash the cells with PBS.

    • Harvest the cells for downstream analysis, such as DNA isolation for bisulfite sequencing or global methylation analysis.

Mechanism of Action

5-Azacytidine exerts its biological effects primarily through its role as a DNA methyltransferase (DNMT) inhibitor. The diagram below illustrates this key signaling pathway.

G cluster_cell Inside the Cell cluster_rna RNA Pathway cluster_dna DNA Pathway Aza 5-Azacytidine (Prodrug) Aza_in Cellular Uptake Aza->Aza_in Phospho Phosphorylation (via Uridine-Cytidine Kinase) Aza_in->Phospho Aza_TP 5-Aza-Triphosphate Phospho->Aza_TP Aza_RNA Incorporation into RNA Aza_TP->Aza_RNA Aza_dTP 5-Aza-Deoxy-Triphosphate (via Ribonucleotide Reductase) Aza_TP->Aza_dTP RNA_disrupt Disruption of Protein Synthesis Aza_RNA->RNA_disrupt Cytotoxicity Cytotoxicity & Cell Death RNA_disrupt->Cytotoxicity Aza_DNA Incorporation into DNA (during S-phase) Aza_dTP->Aza_DNA DNMT_trap DNMT Enzyme Covalently Trapped Aza_DNA->DNMT_trap DNMT attempts methylation Hypomethylation Passive DNA Hypomethylation (in daughter cells) DNMT_trap->Hypomethylation DNMT_trap->Cytotoxicity High Doses Gene_Re Silenced Gene Re-expression Hypomethylation->Gene_Re

References

Technical Support Center: Overcoming 5-Azacytidine-15N4 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-Azacytidine (5-Aza) and resistant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to 5-Azacytidine. What are the common underlying mechanisms?

A1: Resistance to 5-Azacytidine is a multifaceted issue. The primary mechanisms include:

  • Alterations in Drug Metabolism and Transport: For 5-Aza to be active, it needs to be phosphorylated into its triphosphate form and incorporated into RNA and DNA.[1] Reduced expression or mutations in the activating enzymes, particularly uridine-cytidine kinases (UCK1 and UCK2), can significantly decrease the efficacy of 5-Aza.[2][3] Conversely, an increase in drug-inactivating enzymes can also contribute to resistance.

  • Dysregulation of Apoptotic Pathways: Cancer cells can evade drug-induced cell death by altering the expression of proteins that regulate apoptosis. Overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1, is a common resistance mechanism.[4][5]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways like the PI3K/AKT pathway can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of 5-Azacytidine.[6][7]

Q2: How can I confirm that my cell line has developed resistance to 5-Azacytidine?

A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of 5-Azacytidine in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance.[8] This can be measured using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Q3: What are the recommended strategies to overcome 5-Azacytidine resistance in my experiments?

A3: Several strategies can be employed to circumvent 5-Aza resistance:

  • Combination Therapy: Using 5-Azacytidine in combination with other therapeutic agents is a highly effective approach.

    • Bcl-2 Family Inhibitors: Combining 5-Aza with Bcl-2 inhibitors (e.g., Venetoclax) or Mcl-1 inhibitors can restore the apoptotic sensitivity of resistant cells.[4][9]

    • PI3K/AKT Pathway Inhibitors: For cells with an activated PI3K/AKT pathway, the addition of specific inhibitors can re-sensitize them to 5-Aza.

    • CDK9 Inhibitors: Alvocidib, a CDK9 inhibitor, has been shown to synergize with 5-Aza by repressing the expression of the anti-apoptotic protein Mcl-1.[10]

  • Alternative Hypomethylating Agents: In some cases, resistance to 5-Azacytidine may not confer cross-resistance to other hypomethylating agents like Decitabine (5-aza-2'-deoxycytidine).[2] Testing the efficacy of alternative agents is a valid strategy.

Q4: I am not observing significant DNA demethylation after 5-Azacytidine treatment in my resistant cells. What could be the reason?

A4: Lack of demethylation in resistant cells is often linked to impaired drug metabolism. If 5-Azacytidine is not being effectively phosphorylated and incorporated into DNA, it cannot trap DNA methyltransferases (DNMTs), leading to a failure in inducing hypomethylation.[11] This can be due to reduced UCK1/UCK2 activity.[3] It is also important to ensure that the treatment duration and concentration are optimal, as demethylation is a cell cycle-dependent process.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for 5-Azacytidine.
Possible Cause Recommended Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact drug response.
Drug Stability 5-Azacytidine is unstable in aqueous solutions. Prepare fresh drug dilutions for each experiment and use them immediately.
Assay Interference Some cell viability assays can be affected by the chemical properties of the compounds being tested. If using a redox-based assay (e.g., MTT, CellTiter-Blue), consider washing the cells with PBS before adding the reagent to remove any residual drug that might interfere with the measurement.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell lines for mycoplasma contamination.
Problem 2: No synergistic effect observed with combination therapy.
Possible Cause Recommended Solution
Suboptimal Dosing The concentrations of both 5-Azacytidine and the combination drug need to be optimized. Perform a dose-matrix experiment to identify the optimal concentrations for synergy.
Incorrect Dosing Schedule The timing of drug addition can be critical. For example, pre-treatment with a CDK9 inhibitor like alvocidib to repress Mcl-1 expression before adding 5-Aza has shown to be effective.[10] Experiment with different schedules (co-treatment, pre-treatment, sequential treatment).
Irrelevant Combination The chosen combination partner may not be targeting a relevant resistance mechanism in your specific cell line. For instance, if resistance is not driven by Bcl-2 overexpression, a Bcl-2 inhibitor may not be effective. Characterize the resistance mechanism in your cell line to guide the selection of a rational combination therapy.

Quantitative Data Summary

Table 1: 5-Azacytidine IC50 Values in Sensitive and Resistant Acute Myeloid Leukemia (AML) Cell Lines.

Cell LineStatus5-Azacytidine IC50 (µM)Fold Increase in Resistance
MOLM-13Parental0.038-
MOLM/AZA-1Resistant1.37636
MOLM-13ParentalNot specified-
MOLM-13/AZAResistantNot specified (higher than parental)Not specified
SKM-1ParentalNot specified-
SKM-1/AZAResistantNot specified (higher than parental)Not specified
MOLT4-16.51 (24h), 13.45 (48h)-
Jurkat-12.81 (24h), 9.78 (48h)-

Data compiled from multiple sources.[1][8][12]

Table 2: Effect of Combination Therapies on 5-Azacytidine Efficacy.

Cell LineCombinationEffect on 5-Azacytidine EC50
MV4-11Alvocidib (CDK9 inhibitor)>2.5-fold reduction (from 1.8 µM to 0.6 µM)
AML cell linesABT-737 (Bcl-2/Bcl-xL/Bcl-w inhibitor)Potent sensitization to 5-Aza
AML cell linesABT-199 (Venetoclax, Bcl-2 inhibitor)Synergy observed, particularly at higher doses

Data compiled from multiple sources.[4][10]

Experimental Protocols

Protocol 1: Generation of 5-Azacytidine Resistant Cell Lines

This protocol describes a common method for developing 5-Azacytidine resistant cancer cell lines through continuous, long-term exposure to the drug.[13]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • 5-Azacytidine (stock solution prepared in DMSO, stored at -80°C)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks and plates

Procedure:

  • Initial Seeding: Seed the parental cells at a low density in a T-25 flask.

  • Stepwise Drug Exposure:

    • Begin by treating the cells with a low concentration of 5-Azacytidine (e.g., starting at 0.1 nM).[13]

    • Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.

    • Monitor cell viability and proliferation.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of 5-Azacytidine in a stepwise manner.

  • Expansion and Maintenance:

    • This process of stepwise dose escalation is typically carried out over a period of several months (e.g., 6 months).[13]

    • Once a desired level of resistance is achieved (e.g., cells are able to proliferate in the presence of 1 µM 5-Aza), the resistant cell line can be maintained in culture with a constant concentration of the drug.

  • Verification of Resistance:

    • Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the IC50 of 5-Azacytidine in the newly generated resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cells (parental and resistant)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 5-Azacytidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.[12]

  • Drug Treatment: Treat the cells with a range of 5-Azacytidine concentrations (e.g., from 1 µM to 40 µM) for the desired duration (e.g., 24 or 48 hours).[12] Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Western Blotting for UCK1/UCK2 and DNMT1

This protocol outlines the steps for detecting the protein expression levels of key enzymes involved in 5-Azacytidine metabolism and its target.

Materials:

  • Cell lysates from parental and resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-UCK1, anti-UCK2, anti-DNMT1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between parental and resistant cells.

Protocol 4: Global DNA Methylation Analysis (Bisulfite Sequencing)

This protocol provides a general workflow for analyzing global DNA methylation changes, for instance, by assessing the methylation status of LINE-1 elements.[14]

Materials:

  • Genomic DNA from parental and resistant cells

  • Bisulfite conversion kit

  • PCR primers specific for bisulfite-converted LINE-1 sequences

  • Taq polymerase

  • PCR purification kit

  • Cloning vector (e.g., TOPO TA) and competent E. coli

  • Sequencing primers

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from your cell samples.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[15][16]

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers that are specific for a region of interest, such as the LINE-1 repetitive elements.

  • Cloning and Sequencing:

    • Purify the PCR product.

    • Clone the purified PCR products into a suitable vector.

    • Transform the vectors into competent E. coli and select individual clones.

    • Isolate plasmid DNA from multiple clones and sequence the inserts.

  • Data Analysis: Align the sequences and quantify the percentage of methylated cytosines (C residues that were not converted to T) at CpG sites within the amplified region. Compare the methylation levels between parental and resistant cells.

Visualizations

G cluster_0 5-Azacytidine Metabolism and Action cluster_1 Mechanisms of Resistance 5-Aza 5-Aza hENT1/2 Nucleoside Transporters (hENT1/2) 5-Aza->hENT1/2 Uptake UCK1/2 Uridine-Cytidine Kinase 1/2 hENT1/2->UCK1/2 Phosphorylation 5-Aza-MP 5-Aza-Monophosphate UCK1/2->5-Aza-MP 5-Aza-DP 5-Aza-Diphosphate 5-Aza-MP->5-Aza-DP 5-Aza-TP 5-Aza-Triphosphate 5-Aza-DP->5-Aza-TP RNA RNA 5-Aza-TP->RNA Incorporation DNA DNA 5-Aza-TP->DNA Incorporation Protein_Synthesis_Inhibition Protein Synthesis Inhibition RNA->Protein_Synthesis_Inhibition DNMT1 DNA Methyltransferase 1 DNA->DNMT1 Trapping DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Low_UCK1/2 Reduced UCK1/2 Expression/Activity Low_UCK1/2->UCK1/2 Inhibition Low_hENT1/2 Reduced Transporter Expression Low_hENT1/2->hENT1/2 Inhibition

Caption: 5-Azacytidine metabolism and mechanisms of resistance.

G Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Cell_Survival Cell_Survival Downstream_Effectors->Cell_Survival Proliferation Proliferation Downstream_Effectors->Proliferation 5-Aza_Resistance 5-Aza_Resistance Cell_Survival->5-Aza_Resistance Proliferation->5-Aza_Resistance

Caption: The PI3K/AKT signaling pathway in 5-Azacytidine resistance.

G 5-Aza 5-Aza Apoptotic_Stimuli Apoptotic Stimuli 5-Aza->Apoptotic_Stimuli Bax/Bak Bax/Bak Apoptotic_Stimuli->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl-2 Bcl-2 Bcl-2->Bax/Bak Mcl-1 Mcl-1 Mcl-1->Bax/Bak Venetoclax Venetoclax Venetoclax->Bcl-2 Mcl-1_Inhibitor Mcl-1 Inhibitor Mcl-1_Inhibitor->Mcl-1

Caption: Overcoming resistance by targeting Bcl-2 family proteins.

G Start Start Parental_Cell_Line Parental Cell Line Start->Parental_Cell_Line Continuous_5-Aza_Exposure Continuous 5-Aza Exposure (Stepwise Concentration Increase) Parental_Cell_Line->Continuous_5-Aza_Exposure Resistant_Cell_Line Resistant Cell Line Continuous_5-Aza_Exposure->Resistant_Cell_Line Characterization Characterization of Resistance Resistant_Cell_Line->Characterization Overcoming_Resistance Strategies to Overcome Resistance Resistant_Cell_Line->Overcoming_Resistance IC50_Determination IC50 Determination (Cell Viability Assay) Characterization->IC50_Determination Mechanism_Investigation Mechanism Investigation Characterization->Mechanism_Investigation Western_Blot Western Blot (UCK1/2, DNMT1, etc.) Mechanism_Investigation->Western_Blot Methylation_Analysis Methylation Analysis (Bisulfite Sequencing) Mechanism_Investigation->Methylation_Analysis Combination_Therapy Combination Therapy Overcoming_Resistance->Combination_Therapy End End Combination_Therapy->End

Caption: Experimental workflow for studying 5-Azacytidine resistance.

References

Minimizing off-target effects of 5-Azacytidine-15N4 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Azacytidine-15N4. Our goal is to help you minimize off-target effects and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 5-Azacytidine (B1684299)?

5-Azacytidine is a chemical analog of the nucleoside cytidine. Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs).[1][2][3] After cellular uptake, it is incorporated into DNA and RNA.[2] When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the DNA.[4] At higher concentrations, its incorporation into RNA can disrupt protein synthesis, contributing to cytotoxicity.

Q2: What are the main on-target vs. off-target effects of 5-Azacytidine?

The primary on-target effect of 5-Azacytidine is the inhibition of DNA methylation, leading to the re-expression of silenced genes, including tumor suppressor genes.

Off-target effects can be significant and include:

  • Cytotoxicity: Due to its incorporation into DNA and RNA, 5-Azacytidine can induce DNA damage responses and apoptosis, affecting rapidly dividing cells, including non-cancerous ones.

  • Hematological Toxicity: A common side effect is bone marrow suppression, leading to neutropenia and anemia.

  • Immune Modulation: 5-Azacytidine can impact the immune system by altering the populations and functions of T-cells and NK cells.

  • RNA Methylation Inhibition: As a ribonucleoside, 5-Azacytidine can be incorporated into RNA and has been shown to inhibit RNA methylation, specifically at sites targeted by the RNA methyltransferase DNMT2.

Q3: How can I minimize the off-target cytotoxicity of 5-Azacytidine in my cell culture experiments?

Minimizing cytotoxicity is crucial for studying the specific effects of DNA demethylation. Here are some strategies:

  • Dose Optimization: Determine the optimal concentration for your specific cell line by performing a dose-response curve and calculating the IC50 value. Using the lowest effective concentration can reduce toxicity.

  • Treatment Duration: The duration of treatment is critical. Since 5-Azacytidine's effect on demethylation is passive and occurs over cell divisions, prolonged treatment at a low dose may be more effective and less toxic than a short, high-dose treatment.

  • Pulsed Treatment: Consider a pulsed-dosing schedule (e.g., treatment for a few days followed by a drug-free period) to allow for cellular recovery while still achieving demethylation.

Q4: Is the re-expression of genes after 5-Azacytidine treatment always correlated with promoter demethylation?

Not necessarily. While demethylation of promoter regions is a key mechanism for gene re-activation, some studies have shown that 5-Azacytidine can induce gene expression through methylation-independent mechanisms. It has been observed that only about half of the genes induced by 5-Aza-2'-deoxycytidine (a related compound) have CpG islands in their promoter regions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Toxicity Concentration of 5-Azacytidine is too high.Perform a dose-response experiment to determine the IC50 for your specific cell line and use a lower, effective concentration.
Continuous high-dose exposure.Implement a pulsed-dosing schedule or reduce the duration of treatment.
Cell line is particularly sensitive.Consider using a less toxic analog like 2′-deoxy-5,6-dihydro-5-azacytidine if the experimental goals allow.
No or Low Gene Re-expression Insufficient demethylation.Increase the duration of treatment to allow for more cell divisions and passive demethylation. Ensure the medium containing 5-Azacytidine is changed regularly as it is unstable in aqueous solutions.
Gene regulation is independent of DNA methylation.Investigate other regulatory mechanisms for your gene of interest. Not all gene silencing is reversible by demethylating agents.
Ineffective drug concentration.Verify the calculated concentration and ensure proper dissolution of the 5-Azacytidine powder.
Inconsistent Results Between Experiments Instability of 5-Azacytidine.Prepare fresh stock solutions of 5-Azacytidine for each experiment. It is unstable in aqueous solutions.
Variability in cell culture conditions.Maintain consistent cell density, passage number, and media conditions across all experiments.
Inconsistent treatment timing.Apply the treatment at the same stage of cell confluence in each experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of 5-Azacytidine in a Cancer Cell Line
  • Cell Seeding: Seed your cancer cell line in a 96-well plate at a density of 2,000 cells per well in 100 µL of culture medium. Allow the cells to attach and grow for 24 hours.

  • Drug Preparation: Prepare a stock solution of 5-Azacytidine in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Add the different concentrations of 5-Azacytidine to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours), reflecting your intended experimental duration.

  • Viability Assay: Assess cell viability using a standard method like the MTT or CellTiter-Blue assay.

  • Data Analysis: Plot the cell viability against the log of the 5-Azacytidine concentration and use a four-parameter logistic regression model to calculate the IC50 value.

Protocol 2: Assessing Gene Re-expression Following 5-Azacytidine Treatment
  • Cell Treatment: Treat your cells with the desired concentration of 5-Azacytidine (ideally at or below the IC50) for your chosen duration (e.g., 72 hours), replacing the media with fresh drug every 24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard kit or protocol.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the expression levels of your target gene(s). Use appropriate housekeeping genes for normalization.

  • DNA Isolation and Bisulfite Sequencing (Optional): To correlate gene expression with methylation status, isolate genomic DNA from a parallel set of treated and untreated cells. Perform bisulfite conversion followed by sequencing of the promoter region of your gene of interest.

Quantitative Data Summary

Table 1: IC50 Values of 5-Azacytidine in Different Leukemia Cell Lines

Cell LineIncubation Time (hr)IC50 (µM)Reference
MOLT42416.51
MOLT44813.45
Jurkat2412.81
Jurkat489.78

Table 2: Recommended Starting Concentrations for In Vitro Studies

ApplicationConcentration RangeNotesReference
General Cell Culture0.1 - 10 µMThe optimal concentration is highly cell-line dependent and should be determined empirically.
Plant CulturesUp to 50 µMHigher concentrations may be required for plant cells.

Visualizations

Caption: Mechanism of action of 5-Azacytidine.

experimental_workflow start Start Experiment dose_response 1. Determine IC50 (Dose-Response Curve) start->dose_response main_experiment 2. Treat Cells with Optimized 5-Azacytidine Concentration dose_response->main_experiment harvest 3. Harvest Cells at Desired Timepoints main_experiment->harvest analysis 4. Downstream Analysis harvest->analysis rna_analysis RNA Analysis (qRT-PCR) analysis->rna_analysis dna_analysis DNA Analysis (Bisulfite Sequencing) analysis->dna_analysis protein_analysis Protein Analysis (Western Blot) analysis->protein_analysis viability_analysis Cell Viability/Apoptosis (Flow Cytometry) analysis->viability_analysis end End rna_analysis->end dna_analysis->end protein_analysis->end viability_analysis->end

Caption: General experimental workflow for 5-Azacytidine treatment.

troubleshooting_guide start Problem Encountered high_toxicity High Cell Toxicity? start->high_toxicity low_effect Low/No Effect? start->low_effect reduce_conc Reduce Concentration (Optimize IC50) high_toxicity->reduce_conc Yes check_duration Check Treatment Duration high_toxicity->check_duration No increase_duration Increase Treatment Duration (Allow for cell division) low_effect->increase_duration Yes check_drug_stability Check Drug Stability (Use fresh stock) low_effect->check_drug_stability No re_evaluate Re-evaluate Experiment reduce_conc->re_evaluate Re-evaluate increase_duration->re_evaluate check_drug_stability->re_evaluate

References

Technical Support Center: Improving the Efficiency of 5-Azacytidine-¹⁵N₄ Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Azacytidine-¹⁵N₄ for metabolic labeling experiments. The information is compiled from established principles of metabolic labeling and the known biochemical properties of 5-Azacytidine (B1684299).

Troubleshooting Guide

This guide addresses common issues that may arise during metabolic labeling with 5-Azacytidine-¹⁵N₄.

Problem Potential Cause Suggested Solution
Low ¹⁵N₄ Incorporation Efficiency Suboptimal Labeling Duration: The incubation time may be too short for sufficient incorporation into newly synthesized RNA and DNA.Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your cell type and experimental goals.
Inadequate 5-Azacytidine-¹⁵N₄ Concentration: The concentration of the labeling reagent may be too low for efficient uptake and incorporation.Titrate Concentration: Test a range of concentrations (e.g., 0.5 µM to 10 µM) to find the optimal balance between labeling efficiency and cytotoxicity.[1]
Poor Cell Health: Cells that are unhealthy or not actively dividing will have lower rates of nucleic acid synthesis.Ensure Healthy Cell Culture: Use cells at a low passage number, confirm they are free of contamination, and ensure they are in the logarithmic growth phase during labeling.
Inefficient Cellular Uptake: The cell type being used may have inefficient nucleoside transporter activity.Evaluate Transporter Expression: If possible, assess the expression of nucleoside transporters in your cell line. Consider using a different cell line if uptake is a persistent issue.
High Cytotoxicity Excessive 5-Azacytidine-¹⁵N₄ Concentration: 5-Azacytidine is known to be cytotoxic at higher concentrations.[1]Reduce Concentration and/or Duration: Lower the concentration of 5-Azacytidine-¹⁵N₄ and/or shorten the labeling time. Refer to the concentration titration experiment to find a non-toxic level.
Prolonged Exposure: Continuous exposure to 5-Azacytidine can lead to significant cell death.Implement a Pulse-Chase Experiment: Label cells for a shorter period (pulse) and then replace the labeling medium with fresh medium containing unlabeled cytidine (B196190) (chase).
Off-Target Effects Perturbation of Cellular Pathways: 5-Azacytidine is a known DNA methyltransferase (DNMT) inhibitor and can affect various cellular processes, including nonsense-mediated decay (NMD).[2][3][4]Include Proper Controls: Use unlabeled 5-Azacytidine as a control to distinguish the effects of the chemical compound itself from the metabolic labeling. Also, include an untreated control.
Alterations in Gene Expression: Inhibition of DNMTs can lead to widespread changes in gene expression.[5]Perform Transcriptomic/Proteomic Analysis: Analyze global changes in RNA and protein expression to understand the impact of 5-Azacytidine on your experimental system.
Variability Between Replicates Inconsistent Cell Density: Differences in starting cell numbers can lead to variability in labeling efficiency.Standardize Seeding Density: Ensure that all wells or flasks are seeded with the same number of cells and that they have reached a similar confluency at the start of the experiment.
Incomplete Reagent Suspension: If the lyophilized 5-Azacytidine-¹⁵N₄ is not fully dissolved or suspended, it can lead to inconsistent dosing.Ensure Proper Reconstitution: Vigorously shake or roll the vial after adding the solvent to ensure a uniform suspension before adding it to the cell culture medium.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 5-Azacytidine-¹⁵N₄ incorporation?

A1: 5-Azacytidine is a cytidine analog. After uptake by the cell, it is phosphorylated to 5-aza-CTP by the nucleoside salvage pathway.[8] This triphosphate form can then be incorporated into newly synthesized RNA by RNA polymerases. A smaller fraction can be converted to the deoxyribonucleotide form and incorporated into DNA.[8] The ¹⁵N₄ isotopes are stably integrated within the azacytosine ring, allowing for tracing and quantification.

Q2: What are the expected downstream effects of labeling with 5-Azacytidine-¹⁵N₄?

A2: Approximately 80-90% of 5-Azacytidine is incorporated into RNA, which can disrupt nucleic acid and protein metabolism.[8] The remaining 10-20% is incorporated into DNA, where it can inhibit DNA methyltransferases (DNMTs), leading to DNA demethylation and changes in gene expression.[3][8]

Q3: How can I detect the incorporation of 5-Azacytidine-¹⁵N₄?

A3: The most common method for detecting stable isotope incorporation is mass spectrometry. After isolating the nucleic acids (RNA or DNA) and digesting them into individual nucleosides, you can use liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the ¹⁵N₄-labeled azacytidine.

Q4: What is a typical starting concentration for 5-Azacytidine-¹⁵N₄ labeling?

A4: Based on studies using unlabeled 5-Azacytidine, a starting concentration range of 1-5 µM is recommended.[1] However, the optimal concentration should be empirically determined for your specific cell line and experimental conditions to balance labeling efficiency with cytotoxicity.

Q5: For how long should I incubate my cells with 5-Azacytidine-¹⁵N₄?

A5: An initial time course of 18-24 hours is a reasonable starting point.[1] The optimal duration will depend on the turnover rate of the nucleic acid pool you are studying and the proliferation rate of your cells.

Experimental Protocols

Protocol 1: Optimizing 5-Azacytidine-¹⁵N₄ Concentration
  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a stock solution of 5-Azacytidine-¹⁵N₄. On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2.5, 5, and 10 µM).

  • Labeling: Remove the old medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a fixed period (e.g., 24 hours) under standard culture conditions.

  • Assessment of Cytotoxicity: After incubation, assess cell viability using a standard method such as a Trypan Blue exclusion assay or an MTT assay.

  • Analysis of Incorporation: Harvest the remaining cells, isolate total RNA or DNA, and prepare the samples for mass spectrometry analysis to quantify the level of ¹⁵N₄ incorporation at each concentration.

  • Data Analysis: Plot cell viability and ¹⁵N₄ incorporation against the concentration of 5-Azacytidine-¹⁵N₄ to determine the optimal concentration that provides high incorporation with minimal toxicity.

Data Presentation

Table 1: Example Data for Concentration Optimization
5-Azacytidine-¹⁵N₄ (µM)Cell Viability (%)¹⁵N₄ Incorporation (Relative Abundance)
0 (Control)1000.0
0.598Experimental Value
1.095Experimental Value
2.585Experimental Value
5.070Experimental Value
10.050Experimental Value
Table 2: Example Data for Time-Course Experiment
Incubation Time (hours)Cell Viability (%)¹⁵N₄ Incorporation (Relative Abundance)
01000.0
699Experimental Value
1296Experimental Value
2490Experimental Value
4875Experimental Value

Visualizations

cluster_0 Cellular Uptake and Metabolism cluster_1 Incorporation into Nucleic Acids 5Aza_15N4_ext 5-Azacytidine-¹⁵N₄ (Extracellular) 5Aza_15N4_int 5-Azacytidine-¹⁵N₄ (Intracellular) 5Aza_15N4_ext->5Aza_15N4_int Nucleoside Transporter 5Aza_15N4_MP 5-Aza-¹⁵N₄-CMP 5Aza_15N4_int->5Aza_15N4_MP Uridine-Cytidine Kinase 5Aza_15N4_DP 5-Aza-¹⁵N₄-CDP 5Aza_15N4_MP->5Aza_15N4_DP 5Aza_15N4_TP 5-Aza-¹⁵N₄-CTP 5Aza_15N4_DP->5Aza_15N4_TP 5Aza_d15N4_TP 5-Aza-d¹⁵N₄-CTP 5Aza_15N4_DP->5Aza_d15N4_TP Ribonucleotide Reductase RNA RNA 5Aza_15N4_TP->RNA RNA Polymerase DNA DNA 5Aza_d15N4_TP->DNA DNA Polymerase

Caption: Hypothetical metabolic pathway of 5-Azacytidine-¹⁵N₄.

start Start seed Seed Cells in Multi-well Plate start->seed prepare Prepare Labeling Medium with 5-Aza-¹⁵N₄ seed->prepare label_cells Incubate Cells with Labeling Medium prepare->label_cells harvest Harvest Cells label_cells->harvest split harvest->split viability Assess Cell Viability (e.g., MTT Assay) split->viability isolate Isolate Nucleic Acids (RNA/DNA) split->isolate end End viability->end analyze Analyze ¹⁵N₄ Incorporation (LC-MS) isolate->analyze analyze->end

Caption: Experimental workflow for 5-Azacytidine-¹⁵N₄ labeling.

start Low ¹⁵N₄ Incorporation? check_viability Is Cell Viability Low? start->check_viability Yes optimize_time Optimize Duration: Perform Time-Course start->optimize_time No optimize_conc Optimize Concentration: Perform Dose-Response check_viability->optimize_conc No decrease_conc Decrease Concentration and/or Duration check_viability->decrease_conc Yes ok Problem Solved optimize_conc->ok optimize_time->ok check_culture Check Cell Health: - Passage Number - Contamination - Growth Phase check_culture->ok decrease_conc->check_culture

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: 5-Azacytidine-¹⁵N₄ Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azacytidine-¹⁵N₄.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 5-Azacytidine-¹⁵N₄?

The synthesis of 5-Azacytidine-¹⁵N₄ presents several challenges, largely mirroring those of its unlabeled counterpart. The core difficulties stem from the inherent instability of the 1,3,5-triazine (B166579) ring, which is susceptible to hydrolysis, particularly in aqueous or acidic conditions. Key challenges include:

  • Instability of the Triazine Ring: The 5-azacytosine (B16484) ring is electron-deficient and prone to hydrolytic degradation.[1][2][3] This necessitates careful control of reaction conditions, especially moisture and pH.

  • Anomeric Control: Achieving the desired β-anomer configuration during the glycosylation reaction between the ¹⁵N₄-labeled 5-azacytosine and the ribose derivative is crucial for biological activity. The choice of catalyst and reaction conditions plays a significant role.[1]

  • Purification Difficulties: The polarity of 5-Azacytidine and its instability can complicate purification. Residual impurities from the synthesis, such as catalysts or protecting groups, must be effectively removed.[1]

  • Handling of Isotopically Labeled Materials: Working with expensive ¹⁵N₄-labeled starting materials requires efficient reaction and purification protocols to maximize yield and minimize material loss.

Q2: What are the recommended storage conditions for 5-Azacytidine-¹⁵N₄?

Due to its instability in aqueous solutions, proper storage is critical to maintain the integrity of 5-Azacytidine-¹⁵N₄.

  • Solid Form: Store as a lyophilized powder at -20°C or below, protected from moisture. In this form, the compound is stable for extended periods (up to 24 months).

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, dissolve in anhydrous DMSO and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions, use ice-cold buffers and handle them quickly at low temperatures (0-4°C).

Q3: How does 5-Azacytidine exert its biological effect?

5-Azacytidine is a nucleoside analog that gets incorporated into DNA and RNA during replication and transcription. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs). After incorporation into DNA, it forms a covalent bond with DNMT, trapping the enzyme and leading to its degradation. This results in a global reduction of DNA methylation, which can lead to the re-expression of silenced tumor suppressor genes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 5-Azacytidine-¹⁵N₄.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield during Synthesis Hydrolysis of the 5-azacytosine ring: Exposure to moisture or acidic conditions.Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During workup, minimize contact with aqueous acidic solutions.
Inefficient glycosylation: Suboptimal catalyst, temperature, or reaction time.Optimize the molar ratio of the silylated ¹⁵N₄-5-azacytosine, protected ribose, and catalyst (e.g., triflic acid). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Incomplete silylation of ¹⁵N₄-5-azacytosine: Insufficient silylating agent (e.g., HMDS) or reaction time.Use a sufficient excess of the silylating agent and ensure the reaction goes to completion before proceeding with the glycosylation step.
Poor Purity after Purification Co-elution of impurities during chromatography: Similar polarity of byproducts and the final product.Optimize the chromatography conditions (e.g., solvent gradient, stationary phase). Consider using a different purification technique, such as preparative HPLC.
Degradation during purification: Hydrolysis on silica (B1680970) gel or during solvent evaporation.Minimize the time the compound spends on the silica gel column. Use a neutral or slightly basic mobile phase if possible. Evaporate solvents at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Residual catalyst or protecting groups: Incomplete removal during workup.Ensure thorough washing and extraction steps during the workup. Use appropriate techniques to remove specific catalysts (e.g., quenching).
Product Instability/Degradation Presence of water: Hydrolysis of the final product.Lyophilize the final product to remove all traces of water. Store under desiccated conditions.
Inappropriate solvent for storage: Using protic or aqueous solvents for long-term storage.Store the solid compound. For solutions, use anhydrous DMSO and store at -80°C.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of 5-Azacytidine. The synthesis of the ¹⁵N₄-labeled analog would follow a similar procedure, starting with ¹⁵N₄-labeled 5-azacytosine.

Synthesis of 2',3',5'-Tri-O-acetyl-5-azacytidine-¹⁵N₄ (Protected Intermediate)
  • Silylation of ¹⁵N₄-5-Azacytosine: A mixture of ¹⁵N₄-5-azacytosine, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated at reflux until a clear solution is obtained. Excess HMDS is removed by distillation under reduced pressure to yield silylated ¹⁵N₄-5-azacytosine.

  • Glycosylation: The crude silylated ¹⁵N₄-5-azacytosine is dissolved in an anhydrous solvent (e.g., dichloromethane). 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is added, followed by a Lewis acid catalyst (e.g., triflic acid) at a controlled temperature (e.g., 40-45°C). The reaction is monitored by TLC or HPLC.

  • Workup: The reaction mixture is quenched, and the protected 5-Azacytidine derivative is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude protected product.

Deprotection and Purification of 5-Azacytidine-¹⁵N₄
  • Deprotection: The crude 2',3',5'-Tri-O-acetyl-5-azacytidine-¹⁵N₄ is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide (B1231860) is added, and the reaction is stirred at room temperature until deprotection is complete (monitored by TLC or HPLC).

  • Purification: The reaction mixture is neutralized, and the solvent is evaporated. The crude product is purified by crystallization from a suitable solvent system (e.g., DMSO/methanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of unlabeled 5-Azacytidine, which can serve as a benchmark for the synthesis of its ¹⁵N₄-labeled counterpart.

Parameter Value/Range Reference
Glycosylation Catalyst Triflic Acid
Molar Ratio (Triflic Acid : 5-Azacytosine) 1.2 : 1
Molar Ratio (Protected Ribose : 5-Azacytosine) 0.95 : 1
Typical Yield (unlabeled) ~91%
Typical Purity (unlabeled, post-crystallization) >99% (HPLC)

Visualizations

Signaling Pathway of 5-Azacytidine

5-Azacytidine_Pathway cluster_cell Cell 5-Aza 5-Azacytidine-¹⁵N₄ Incorporation_DNA Incorporation into DNA 5-Aza->Incorporation_DNA Incorporation_RNA Incorporation into RNA 5-Aza->Incorporation_RNA DNMT_Trap Covalent Adduct Formation (DNMT Trapping) Incorporation_DNA->DNMT_Trap during replication Protein_Synth_Inhibition Protein Synthesis Inhibition Incorporation_RNA->Protein_Synth_Inhibition DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Trap Degradation DNMT Degradation DNMT_Trap->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Protein_Synth_Inhibition->Apoptosis

Caption: Mechanism of action of 5-Azacytidine leading to gene re-expression and apoptosis.

Experimental Workflow for 5-Azacytidine-¹⁵N₄ Synthesis

Synthesis_Workflow Start ¹⁵N₄-5-Azacytosine & Protected Ribose Silylation Silylation of ¹⁵N₄-5-Azacytosine Start->Silylation Glycosylation Glycosylation Reaction Silylation->Glycosylation Workup1 Quenching & Extraction (Protected Product) Glycosylation->Workup1 Deprotection Removal of Acetyl Protecting Groups Workup1->Deprotection Workup2 Neutralization & Concentration (Crude Product) Deprotection->Workup2 Purification Purification (Crystallization or Chromatography) Workup2->Purification Analysis QC Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product 5-Azacytidine-¹⁵N₄ Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of 5-Azacytidine-¹⁵N₄.

Troubleshooting Logic for Low Synthesis Yield

Troubleshooting_Yield Problem {Low Yield} Check_Moisture Check for Moisture Contamination Problem->Check_Moisture Possible Cause Check_Silylation Verify Silylation Completion Problem->Check_Silylation Possible Cause Check_Glycosylation Optimize Glycosylation Conditions Problem->Check_Glycosylation Possible Cause Solution_Moisture Use anhydrous solvents and inert atmosphere Check_Moisture->Solution_Moisture If positive Solution_Silylation Increase silylating agent or reaction time Check_Silylation->Solution_Silylation If incomplete Solution_Glycosylation Adjust catalyst ratio, temperature, or time Check_Glycosylation->Solution_Glycosylation If suboptimal

Caption: A decision tree for troubleshooting low yield in 5-Azacytidine-¹⁵N₄ synthesis.

References

Validation & Comparative

A Comparative Guide to 5-Azacytidine-15N4 and 13C-labeled Azacytidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two stable isotope-labeled versions of the DNA methyltransferase inhibitor, 5-Azacytidine: 5-Azacytidine-15N4 and 13C-labeled Azacytidine. For researchers in drug development and metabolic studies, the choice of an appropriate internal standard is critical for accurate quantification. This document outlines the properties, applications, and experimental considerations for both isotopically labeled compounds to aid in the selection of the most suitable alternative for specific research needs.

Physicochemical Properties

Stable isotope labeling with either ¹⁵N or ¹³C minimally alters the physicochemical properties of 5-Azacytidine, ensuring that the labeled and unlabeled compounds exhibit near-identical behavior in analytical systems. This is a crucial characteristic for an effective internal standard.

Property5-Azacytidine (Unlabeled)This compound13C-labeled Azacytidine
Molecular Formula C₈H₁₂N₄O₅C₈H₁₂¹⁵N₄O₅¹³CC₇H₁₂N₄O₅ (example for one ¹³C)
Molecular Weight 244.20 g/mol [1]248.18 g/mol [2][3]Varies based on the number of ¹³C atoms
Appearance White to off-white crystalline powder[1]White to off-white solidWhite to off-white solid
Solubility Soluble in DMSO and water[4][5]Soluble in DMSO and waterSoluble in DMSO and water
Melting Point 226-232 °C (decomposes)[4]Not explicitly available, expected to be similar to unlabeledNot explicitly available, expected to be similar to unlabeled
Stability Unstable in aqueous solutions; sensitive to light and oxidation.[5]Expected to have similar stability profileExpected to have similar stability profile

Performance as Internal Standards in Mass Spectrometry

Both this compound and 13C-labeled Azacytidine are primarily used as internal standards in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of 5-Azacytidine in biological matrices. The key advantage of using a stable isotope-labeled (SIL) internal standard is its ability to co-elute with the unlabeled analyte, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).

This compound:

  • Mass Shift: The incorporation of four ¹⁵N atoms results in a +4 Da mass shift compared to the unlabeled compound. This provides a clear mass difference for detection in the mass spectrometer.

  • Application: It has been successfully used as an internal standard for the quantification of Azacytidine and its metabolites in complex biological samples like cell extracts.[6]

13C-labeled Azacytidine:

  • Mass Shift: The mass shift depends on the number of ¹³C atoms incorporated. For instance, labeling at the C-6 position provides a +1 Da shift.[7]

  • Chromatographic Co-elution: ¹³C-labeled standards are often considered the "gold standard" as they exhibit virtually identical chromatographic retention times to the unlabeled analyte, minimizing the risk of differential matrix effects that can sometimes be observed with deuterium-labeled standards.[2] While ¹⁵N labeling also provides excellent co-elution, the slightly larger mass difference in ¹³C labeling can be advantageous in some high-resolution MS applications.

Considerations for Selection:

  • Availability: this compound appears to be more readily available from commercial suppliers.

  • Cost and Synthesis: The synthesis of ¹³C-labeled nucleosides can be complex and costly. The synthesis of 5-Azacytidine-6-¹³C has been described and involves the hydrolytic opening of the triazine ring followed by recyclization.[7]

  • Matrix Effects: Both ¹⁵N and ¹³C labeled standards are highly effective at compensating for matrix effects. In instances of severe and variable matrix effects, a ¹³C-labeled standard might offer a marginal advantage due to its closer physicochemical similarity to the analyte.

Experimental Protocols

Quantification of Azacytidine using this compound Internal Standard by LC-MS/MS

This protocol is adapted from a study quantifying intracellular Azacytidine.[6]

1. Sample Preparation (from cell pellets):

  • Resuspend frozen cell pellets in phosphate-buffered saline containing a cytidine (B196190) deaminase inhibitor (e.g., 100 µg/ml tetrahydrouridine).
  • Lyse the cells by mixing with absolute methanol.
  • Add a known amount of this compound internal standard.
  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
  • Dry the supernatants under vacuum.
  • Resuspend the resulting precipitates in a suitable buffer (e.g., 10 mM Tris HCl pH 8.0 and 0.5 mM EDTA).

2. DNA/RNA Digestion (if quantifying incorporation):

  • For DNA/RNA samples, add the this compound internal standard.
  • Reduce the samples with a solution of NaBH₄.
  • Neutralize with HCl.
  • Digest the reduced nucleic acids using an enzymatic mix (e.g., benzonase, phosphodiesterase, and alkaline phosphatase).
  • Dry the samples under vacuum and resuspend in buffer for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 or C30) to separate the analytes.
  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., an Orbitrap) operating in positive ion mode with a heated electrospray interface.
  • Detection: Monitor for the specific mass-to-charge ratios (m/z) of both unlabeled Azacytidine and the this compound internal standard.

Synthesis of 5-Azacytidine-6-¹³C

The synthesis of 5-Azacytidine labeled with ¹³C at the C-6 position has been reported.[7] The method involves:

  • Hydrolytic opening of the triazine ring of a precursor molecule.

  • Recyclization of the opened ring structure using a ¹³C-labeled reagent, such as ¹³C-dimethylformamide dimethyl acetal, to introduce the ¹³C atom at the C-6 position.

This synthetic route is challenging due to the chemical lability of the C-6 position.[7]

Visualizations

Metabolic Pathway of 5-Azacytidine

Azacytidine_Metabolism cluster_uptake Cellular Uptake cluster_phosphorylation Phosphorylation cluster_conversion Conversion cluster_incorporation Incorporation 5-Aza-CR 5-Azacytidine 5-Aza-CMP 5-Aza-CMP 5-Aza-CR->5-Aza-CMP Uridine-cytidine kinase 5-Aza-CDP 5-Aza-CDP 5-Aza-CMP->5-Aza-CDP UMP-CMP kinase 5-Aza-CTP 5-Aza-CTP 5-Aza-CDP->5-Aza-CTP Nucleoside-diphosphate kinase 5-Aza-dCDP 5-Aza-dCDP 5-Aza-CDP->5-Aza-dCDP Ribonucleotide reductase RNA RNA 5-Aza-CTP->RNA RNA Polymerase 5-Aza-dCTP 5-Aza-dCTP 5-Aza-dCDP->5-Aza-dCTP Nucleoside-diphosphate kinase DNA DNA 5-Aza-dCTP->DNA DNA Polymerase

Caption: Metabolic activation pathway of 5-Azacytidine.

Experimental Workflow for Quantification

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike_IS Spike with Isotopically Labeled Internal Standard (5-Aza-15N4 or 13C-Aza) Biological_Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of Analyte to Internal Standard) MS_Detection->Quantification Result Concentration of 5-Azacytidine Quantification->Result

Caption: Workflow for 5-Azacytidine quantification.

References

A Comparative Analysis of 5-Azacytidine and 5-Aza-2'-deoxycytidine: Efficacy, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, 5-Azacytidine (B1684299) and its deoxy analog, 5-Aza-2'-deoxycytidine (Decitabine), stand out as cornerstone DNA methyltransferase (DNMT) inhibitors. Both are nucleoside analogs that have garnered significant attention for their ability to reverse aberrant DNA methylation patterns, a hallmark of many malignancies. This guide provides a detailed comparative analysis of these two pivotal drugs, offering insights into their distinct mechanisms of action, metabolic pathways, and a head-to-head comparison of their biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

While both compounds are potent hypomethylating agents, their subtle structural differences lead to significant variations in their metabolic fate, primary mechanisms of action, and overall biological effects. 5-Azacytidine, a ribonucleoside analog, is incorporated into both RNA and DNA, whereas 5-Aza-2'-deoxycytidine, a deoxyribonucleoside, is exclusively incorporated into DNA. This fundamental difference underpins their varied impacts on cellular processes beyond DNA methylation.

Comparative Efficacy and Biological Activity

The potency and efficacy of 5-Azacytidine and 5-Aza-2'-deoxycytidine can vary significantly depending on the cell type and the concentration used. Generally, 5-Aza-2'-deoxycytidine is a more potent inhibitor of DNA methylation at lower concentrations due to its direct and exclusive incorporation into DNA.[1] However, at higher concentrations, 5-Azacytidine can exhibit greater cytotoxicity, partly due to its incorporation into RNA and subsequent disruption of protein synthesis.[1][2]

Table 1: Comparative IC50 Values in Various Cancer Cell Lines

Cell LineCancer Type5-Azacytidine (µM)5-Aza-2'-deoxycytidine (µM)Reference
MOLM-13Acute Myeloid Leukemia>2.5 (less effective at reducing metabolic activity)~0.5 (80% reduction in metabolic activity)[3]
HL-60Acute Myeloid Leukemia0.5 (equitoxic dose)0.1 (equitoxic dose)[4]
T24Bladder Cancer30 (equitoxic dose)1 (equitoxic dose)[4]
A549Non-Small Cell Lung Cancer1.8 - 10.5>10 (less sensitive)[5]
H1299Non-Small Cell Lung Cancer1.8 - 10.55.1[5]
HCT-116Colon Cancer2.18 (24h), 1.98 (48h)4.08 (24h), 3.18 (48h)[6]

Mechanism of Action: Beyond DNMT Inhibition

Both 5-Azacytidine and 5-Aza-2'-deoxycytidine are prodrugs that require intracellular phosphorylation to become active triphosphates.[7] Their primary mechanism involves incorporation into newly synthesized DNA, where they covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.

However, the story does not end with DNMT inhibition. The incorporation of 5-Azacytidine into RNA can lead to the disassembly of polyribosomes and a significant reduction in protein synthesis, contributing to its cytotoxic effects.[1][2] In contrast, 5-Aza-2'-deoxycytidine's effects are primarily DNA-centric, leading to a more potent induction of DNA damage response pathways.[1]

Mechanism_of_Action Comparative Mechanism of Action cluster_Aza 5-Azacytidine cluster_Decitabine 5-Aza-2'-deoxycytidine Aza 5-Azacytidine Aza_P Phosphorylation (Uridine-Cytidine Kinase) Aza->Aza_P Aza_TP Aza-CTP Aza_P->Aza_TP Aza_DP Aza-CDP Aza_P->Aza_DP Aza_RNA Incorporation into RNA Aza_TP->Aza_RNA Protein_Syn_Inhib Protein Synthesis Inhibition Aza_RNA->Protein_Syn_Inhib RNR Ribonucleotide Reductase Aza_DP->RNR Aza_dCDP Aza-dCDP RNR->Aza_dCDP Aza_dCTP Aza-dCTP Aza_dCDP->Aza_dCTP DNA_Incorp Incorporation into DNA Aza_dCTP->DNA_Incorp Decitabine (B1684300) 5-Aza-2'-deoxycytidine Decitabine_P Phosphorylation (Deoxycytidine Kinase) Decitabine->Decitabine_P Decitabine_dCTP Aza-dCTP Decitabine_P->Decitabine_dCTP Decitabine_dCTP->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Reexpression->Apoptosis

Caption: Comparative mechanisms of 5-Azacytidine and 5-Aza-2'-deoxycytidine.

Metabolic Pathways and Stability

The activation and catabolism of these two drugs are governed by different sets of enzymes, which can influence their efficacy and contribute to drug resistance. Both drugs are susceptible to deamination by cytidine (B196190) deaminase (CDA), which converts them into inactive uridine (B1682114) derivatives.[8]

Metabolic_Pathways Metabolic Activation and Inactivation cluster_Aza 5-Azacytidine cluster_Decitabine 5-Aza-2'-deoxycytidine Aza_in 5-Azacytidine UCK Uridine-Cytidine Kinase (UCK) Aza_in->UCK CDA Cytidine Deaminase (CDA) Aza_in->CDA Aza_MP Aza-CMP UCK->Aza_MP Aza_DP Aza-CDP Aza_MP->Aza_DP Aza_TP Aza-CTP (Active) Aza_DP->Aza_TP RNR Ribonucleotide Reductase Aza_DP->RNR Aza_dCDP Aza-dCDP RNR->Aza_dCDP Aza_dCTP Aza-dCTP (Active) Aza_dCDP->Aza_dCTP Dec_in 5-Aza-2'-deoxycytidine DCK Deoxycytidine Kinase (DCK) Dec_in->DCK Dec_in->CDA Dec_MP Aza-dCMP DCK->Dec_MP Dec_DP Aza-dCDP Dec_MP->Dec_DP Dec_TP Aza-dCTP (Active) Dec_DP->Dec_TP Inactive_Aza Inactive Metabolites CDA->Inactive_Aza Inactive_Dec Inactive Metabolites CDA->Inactive_Dec

Caption: Metabolic pathways of 5-Azacytidine and 5-Aza-2'-deoxycytidine.

Toxicity and Off-Target Effects

The primary dose-limiting toxicity for both drugs is myelosuppression. The toxicity of 5-Aza-2'-deoxycytidine is primarily mediated by the covalent trapping of DNMTs rather than the demethylation itself.[9] Off-target effects include the induction of adaptive responses in the pyrimidine (B1678525) metabolism network, which can lead to drug resistance.[8][10] For instance, decitabine has been shown to deplete thymidylate synthase, while 5-azacytidine depletes ribonucleotide reductase, triggering compensatory metabolic shifts.[8]

Table 2: Comparative Toxicity and Off-Target Effects

Feature5-Azacytidine5-Aza-2'-deoxycytidine
Primary Toxicity MyelosuppressionMyelosuppression
RNA-related Toxicity Inhibition of protein synthesisNone
DNA Damage Induces DNA damagePotent inducer of DNA damage
Off-Target Metabolic Effects Depletes ribonucleotide reductase (RRM1)Depletes thymidylate synthase (TYMS)
Drug Resistance Mechanisms Changes in UCK2 and DCK expressionChanges in DCK and CDA expression

Experimental Protocols

Accurate and reproducible experimental design is crucial for the comparative evaluation of these drugs. Below are detailed protocols for key assays.

DNMT Inhibition Assay (Colorimetric)

This protocol is based on a commercially available kit format (e.g., Abcam's ab113467) for measuring total DNMT activity/inhibition.

  • Preparation: Prepare 1X Wash Buffer and DNMT Assay Buffer. Dilute the S-adenosylmethionine (Adomet) solution.

  • Reaction Setup: In a 96-well plate coated with a DNMT substrate, add the assay buffer, diluted Adomet, purified DNMT1 enzyme, and the test compound (5-Azacytidine or 5-Aza-2'-deoxycytidine) or vehicle control.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow the methylation reaction to occur.

  • Washing: Aspirate the reaction mixture and wash the wells three times with 1X Wash Buffer.

  • Capture Antibody: Add diluted capture antibody (specific for 5-methylcytosine) to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the wells five times with 1X Wash Buffer.

  • Detection Antibody & Enhancer: Add diluted detection antibody and incubate for 30 minutes. After washing, add diluted enhancer solution and incubate for another 30 minutes.

  • Development: After a final wash, add the developing solution and incubate in the dark for 2-10 minutes.

  • Stop and Read: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of DNMT inhibition relative to the untreated control.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of 5-Azacytidine or 5-Aza-2'-deoxycytidine and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired concentrations of 5-Azacytidine or 5-Aza-2'-deoxycytidine for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[4]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental_Workflow Typical Experimental Workflow for Drug Comparison cluster_assays Biological Assays cluster_molecular Molecular Analyses Start Cancer Cell Line Culture Drug_Treatment Treat with 5-Azacytidine or 5-Aza-2'-deoxycytidine (Dose-Response & Time-Course) Start->Drug_Treatment MTT Cell Viability Assay (MTT) Drug_Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle DNA_Extraction DNA/RNA Extraction Drug_Treatment->DNA_Extraction Data_Analysis Data Analysis & Comparison (IC50, % Apoptosis, Gene Expression Fold Change) MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Bisulfite_Conversion Bisulfite Conversion (for DNA) DNA_Extraction->Bisulfite_Conversion cDNA_Synthesis cDNA Synthesis (for RNA) DNA_Extraction->cDNA_Synthesis MSP Methylation-Specific PCR Bisulfite_Conversion->MSP MSP->Data_Analysis RT_qPCR RT-qPCR for Gene Expression cDNA_Synthesis->RT_qPCR RT_qPCR->Data_Analysis

Caption: A generalized workflow for the comparative analysis of the two drugs.

Conclusion

5-Azacytidine and 5-Aza-2'-deoxycytidine, while both potent epigenetic modulators, exhibit distinct pharmacological profiles. 5-Aza-2'-deoxycytidine is a more specific and potent DNA hypomethylating agent, whereas 5-Azacytidine's broader mechanism, including RNA incorporation and protein synthesis inhibition, offers a different spectrum of activity. The choice between these agents in a research or clinical setting may depend on the specific biological question or therapeutic goal. A thorough understanding of their differential effects, guided by the standardized experimental protocols outlined in this guide, is essential for advancing their application in cancer research and therapy.

References

A Comparative Guide to the Efficacy of DNA Methyltransferase (DNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. This process, catalyzed by DNA methyltransferases (DNMTs), involves the addition of a methyl group to the cytosine base, typically within CpG dinucleotides.[1][2] In various diseases, particularly cancer, aberrant hypermethylation of promoter regions leads to the silencing of tumor suppressor genes, contributing to tumorigenesis.[3][4]

DNMT inhibitors are a class of therapeutic agents designed to reverse this pathological hypermethylation.[5] They are broadly categorized into nucleoside analogs, which are incorporated into DNA or RNA, and non-nucleoside analogs, which directly inhibit the enzyme.[6] Among the most clinically significant are the nucleoside analogs 5-Azacytidine (B1684299) (Azacitidine, AZA) and 5-aza-2'-deoxycytidine (Decitabine, DAC).[7][8]

This guide provides an objective comparison of the efficacy and mechanisms of prominent DNMT inhibitors. It also clarifies the specific role of 5-Azacytidine-15N4 , a stable isotope-labeled variant of 5-Azacytidine. This labeled compound is not a distinct therapeutic agent but rather an essential research tool. Its isotopically-labeled nitrogen atoms allow for precise tracking and quantification via mass spectrometry, enabling detailed studies of the drug's metabolic fate, DNA/RNA incorporation, and mechanism of action.[9][10]

Mechanism of Action: Nucleoside vs. Non-Nucleoside Inhibitors

The two main classes of DNMT inhibitors exert their effects through distinct mechanisms.

Nucleoside Analogs: These are prodrugs that mimic the natural nucleoside cytidine (B196190). After cellular uptake, they are phosphorylated and subsequently incorporated into newly synthesized RNA and/or DNA during replication.[7] When a DNMT enzyme attempts to methylate the incorporated analog, it becomes irreversibly trapped, forming a covalent adduct.[11] This sequestration of the enzyme leads to its degradation and results in a passive, replication-dependent demethylation of the genome.[6]

  • 5-Azacytidine (AZA): As a riboside analog, it is incorporated primarily into RNA, where it can disrupt protein synthesis. A smaller fraction is converted to the deoxyribose form and incorporated into DNA, where it traps DNMTs.[7][8]

  • Decitabine (DAC): As a deoxyriboside analog, its action is almost exclusively due to its incorporation into DNA, making it a more direct and potent inhibitor of DNA methylation than 5-Azacytidine.[7][8][12]

G cluster_cell Cell cluster_activation Metabolic Activation cluster_incorporation Nucleic Acid Incorporation cluster_trapping Enzyme Trapping AZA 5-Azacytidine (Prodrug) AZA_P AZA-TP AZA->AZA_P Phosphorylation DAC Decitabine (Prodrug) DAC_P DAC-TP DAC->DAC_P Phosphorylation RNA RNA Synthesis AZA_P->RNA Primarily DNA DNA Replication AZA_P->DNA Partially DAC_P->DNA DNMT1 DNMT1 Enzyme DNA->DNMT1 Methylation Attempt Trapped Covalent Adduct (DNMT1 Trapped) DNMT1->Trapped Irreversible Trapping Degradation DNMT1 Degradation & Passive Demethylation Trapped->Degradation

Caption: Mechanism of nucleoside analog DNMT inhibitors.

Non-Nucleoside Analogs: This diverse group of small molecules directly binds to the DNMT enzyme, often at its catalytic site, preventing it from methylating DNA.[3] Their action is not dependent on DNA replication. Some, like SGI-1027, have been shown to induce the degradation of DNMT1 via the proteasomal pathway.[13]

Comparative Efficacy of DNMT Inhibitors

The clinical and preclinical efficacy of DNMT inhibitors varies depending on the compound, dose, and disease context. The most robust data comes from studies in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

InhibitorClassPrimary MechanismKey Efficacy Data
5-Azacytidine (AZA) Nucleoside AnalogRNA/DNA incorporation, DNMT trapping- Overall Response Rate (ORR) in MDS: ~40-60%.[14]- Approved for MDS treatment.[7]
Decitabine (DAC) Nucleoside AnalogDNA incorporation, DNMT trapping- More potent DNMT inhibitor than AZA in preclinical studies.[7]- ORR in MDS: ~40-60%, comparable to AZA.[14]- Approved for MDS treatment.[7]
Guadecitabine (B612196) (SGI-110) Nucleoside AnalogDinucleotide prodrug of Decitabine- Resistant to cytidine deaminase degradation, allowing for longer exposure.[15][16]- Showed a 32% response rate in MDS patients who had failed prior HMA therapy.[17]- Active in treatment-naïve AML patients unfit for intensive chemo.[15]
Zebularine Nucleoside AnalogDNA incorporation, DNMT trapping- More stable and less toxic than AZA/DAC in some preclinical models.
SGI-1027 Non-Nucleoside AnalogDirect DNMT inhibition, induces DNMT1 degradation- Potent inhibitor in enzyme and cell assays.[13][18]- Re-activates silenced tumor suppressor genes.[13]
RG108 Non-Nucleoside AnalogDirect binding to DNMT catalytic site- Small molecule inhibitor, less potent than nucleoside analogs.[3]

A head-to-head comparison study in MDS found no significant difference in overall response rate or overall survival between AZA and DAC, though DAC was associated with a higher incidence of severe neutropenia.[14] Preclinical studies show that while both drugs decrease global DNA methylation, they have distinct effects on the cell cycle, protein synthesis, and gene expression profiles, likely due to AZA's incorporation into RNA.[12]

Experimental Protocols for Evaluating DNMT Inhibitors

Assessing the efficacy of DNMT inhibitors requires a multi-faceted approach, combining assays for enzymatic activity, cellular viability, and downstream epigenetic modifications. The use of this compound is particularly valuable in protocols involving mass spectrometry to precisely quantify drug incorporation and its effect on one-carbon metabolism.[9]

G cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Cells Cancer Cell Lines Treatment Treat with Inhibitors (e.g., AZA, DAC, SGI-110) + Vehicle Control Cells->Treatment Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability DNMT_Activity DNMT Activity Assay (In Vitro / Cellular) Treatment->DNMT_Activity Methylation DNA Methylation Analysis (Global or Gene-Specific) Treatment->Methylation Expression Gene Expression Analysis (qRT-PCR / RNA-Seq) Treatment->Expression IC50 Determine IC50 (Cytotoxicity) Viability->IC50 Efficacy Compare Hypomethylation Efficacy Methylation->Efficacy TSG Confirm Re-expression of Tumor Suppressor Genes Expression->TSG Conclusion Comparative Efficacy Profile IC50->Conclusion Efficacy->Conclusion TSG->Conclusion

Caption: General workflow for comparing DNMT inhibitor efficacy.
Protocol 1: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

This protocol measures the activity of DNMT enzymes from nuclear extracts or purified sources.

  • Preparation: Prepare nuclear extracts from cells treated with the test inhibitors.

  • Binding: Add nuclear extracts or purified DNMT enzyme and the methyl group donor, S-adenosylmethionine (Adomet), to microplate wells coated with a universal DNA substrate. Incubate for 60-90 minutes at 37°C to allow for DNA methylation.

  • Capture: Wash the wells and add a specific capture antibody that binds to 5-methylcytosine (B146107) (5mC). Incubate for 60 minutes at room temperature.

  • Detection: Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.

  • Signal Generation: Wash the wells and add a colorimetric developing solution. The intensity of the color produced is proportional to the amount of methylated DNA, and thus to DNMT activity.

  • Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition relative to the untreated control.[19]

Protocol 2: Cell Viability (Cytotoxicity) Assay (MTT-Based)

This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[20]

  • Compound Treatment: Treat cells with a range of concentrations of the DNMT inhibitor (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.[21]

  • MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[20]

Protocol 3: Global DNA Methylation Analysis (ELISA-Based)

This protocol quantifies overall changes in 5-methylcytosine (5mC) levels in genomic DNA.

  • DNA Extraction: Extract genomic DNA from cells treated with DNMT inhibitors and from control cells.

  • DNA Binding: Bind 50-100 ng of denatured DNA to strip wells specifically treated for high DNA affinity.

  • Methylation Detection: Add a primary antibody specific for 5mC to the wells and incubate.

  • Signal Detection: Add an enzyme-conjugated secondary antibody, followed by a developing solution to generate a colorimetric signal.

  • Quantification: Measure absorbance on a microplate reader. The amount of 5mC is proportional to the intensity of the color. Calculate the percentage of global methylation relative to a standard curve or positive control.

Downstream Signaling and Biological Effects

The ultimate therapeutic goal of DNMT inhibition is the reactivation of silenced tumor suppressor genes. This epigenetic reprogramming can trigger several anti-cancer pathways.

Inhibition of DNMT1 leads to a progressive loss of methylation marks on newly synthesized DNA. This hypomethylation in promoter regions can restore the expression of key tumor suppressor genes (e.g., p16, MLH1).[3][13] The re-expression of these genes can, in turn, induce critical anti-tumor responses, including:

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

  • Apoptosis: Inducing programmed cell death.

  • Cellular Differentiation: Forcing malignant cells into a more mature, non-proliferative state.

These downstream effects are the primary drivers of the clinical efficacy observed with agents like 5-Azacytidine and Decitabine.[3][5]

G cluster_epigenetic Epigenetic Level cluster_cellular Cellular Level Inhibitor DNMT Inhibitor (e.g., 5-Azacytidine) DNMT1 DNMT1 Enzyme Inhibitor->DNMT1 Inhibition / Trapping Hypo Global DNA Hypomethylation DNMT1->Hypo TSG_Promoter Tumor Suppressor Gene Promoter Demethylation Hypo->TSG_Promoter TSG_Exp Tumor Suppressor Gene Re-expression (e.g., p16) TSG_Promoter->TSG_Exp Apoptosis Apoptosis (Programmed Cell Death) TSG_Exp->Apoptosis Arrest Cell Cycle Arrest TSG_Exp->Arrest Diff Differentiation TSG_Exp->Diff Outcome Anti-Tumor Effect Apoptosis->Outcome Arrest->Outcome Diff->Outcome

Caption: Downstream signaling pathway of DNMT inhibition.

Conclusion

DNMT inhibitors represent a cornerstone of epigenetic cancer therapy, with 5-Azacytidine and Decitabine demonstrating proven clinical efficacy, particularly in hematological cancers. While these first-generation nucleoside analogs share a common goal, they differ in their precise mechanisms, potency, and side-effect profiles. Next-generation agents like Guadecitabine offer improved pharmacokinetics, potentially overcoming resistance and expanding therapeutic options. Non-nucleoside inhibitors remain an active area of research, promising more direct and potentially less toxic modes of action.

Within this landscape, This compound serves as a vital tool for the research community. It is not a therapeutic alternative but an analytical enabler, allowing scientists to dissect the complex pharmacology of its parent compound with high precision. By facilitating detailed quantitative studies, it helps refine our understanding of how these powerful drugs work, paving the way for the development of more effective and targeted epigenetic therapies in the future.

References

Confirming the specificity of 5-Azacytidine-15N4 incorporation into DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, understanding the precise molecular interactions of therapeutic compounds is paramount. This guide provides a detailed comparison of 5-Azacytidine (B1684299), a key epigenetic modifier, and its primary alternative, 5-Aza-2'-deoxycytidine (Decitabine), with a focus on confirming the specificity of its incorporation into DNA. By leveraging data from robust analytical techniques, this document aims to equip scientists with the critical information needed to design and interpret experiments in this domain.

At a Glance: 5-Azacytidine vs. Decitabine (B1684300)

5-Azacytidine is a ribonucleoside analog that exhibits a dual mechanism of action, incorporating into both RNA and DNA.[1][2] In contrast, Decitabine, a deoxyribonucleoside analog, is almost exclusively incorporated into DNA.[2][3] This fundamental difference in their metabolic pathways has significant implications for their biological effects and therapeutic applications.

The incorporation of 5-Azacytidine into DNA is a critical step for its therapeutic effect of DNA methyltransferase (DNMT) inhibition.[4] However, a significant portion of the administered 5-Azacytidine is incorporated into RNA, with studies indicating that approximately 80-90% of the drug is found in RNA, while only 10-20% is converted to its deoxyribose form and integrated into DNA. This highlights the lower specificity of 5-Azacytidine for DNA compared to Decitabine.

Quantitative Comparison of DNA Incorporation and Potency

The following tables summarize the quantitative differences in DNA incorporation and the resulting biological potency of 5-Azacytidine and Decitabine.

Table 1: Incorporation of Azanucleosides into DNA and RNA

CompoundPredominant IncorporationDNA Incorporation LevelRNA Incorporation LevelReference
5-Azacytidine RNA10-20% of total drug incorporation80-90% of total drug incorporation
5-Aza-2'-deoxycytidine (Decitabine) DNAPrimarily incorporated into DNAMinimal to no incorporation

Table 2: Comparative Potency on DNA-Mediated Effects

Effect5-Azacytidine5-Aza-2'-deoxycytidine (Decitabine)Potency DifferenceReference
DNMT1 Depletion Effective at ~1 µMEffective at 0.1–0.3 µMDecitabine is ~3-10x more potent
DNA Hypomethylation Induces hypomethylationMore potent inducer of hypomethylationDecitabine is 3- to 10-fold more potent
Induction of DNA Damage (phospho-H2AX) Induces DNA damageInduces DNA damage at lower concentrations (≥0.03 µM)Decitabine is more potent

Experimental Protocols

To accurately quantify the incorporation of 5-Azacytidine-15N4 into DNA, a series of precise experimental steps are required. Below are detailed protocols for cell culture treatment, DNA extraction, and LC-MS/MS analysis.

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

  • Cell Seeding: Seed the desired cancer cell line (e.g., KG-1a, THP-1, A549) in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).

  • Cell Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound. Include an untreated control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). For longer-term experiments, the medium containing fresh drug should be replaced every 24 hours due to the instability of 5-Azacytidine in aqueous solutions.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization or cell scraping, followed by centrifugation to obtain a cell pellet. Wash the pellet with ice-cold PBS.

Genomic DNA Extraction

This protocol is designed to isolate high-quality genomic DNA from cultured cells.

  • Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing a chaotropic agent and detergents. Add Proteinase K to digest cellular proteins.

  • Incubation: Incubate the lysate at 56°C for 1-2 hours with agitation to ensure complete lysis and protein digestion.

  • RNA Removal (Optional but Recommended): Add RNase A to the lysate and incubate at 37°C for 30-60 minutes to remove RNA contamination.

  • DNA Precipitation: Add isopropanol (B130326) or ethanol (B145695) to the lysate to precipitate the genomic DNA. The DNA will appear as a white, stringy precipitate.

  • DNA Pelletting: Centrifuge the sample to pellet the DNA. Carefully discard the supernatant.

  • Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and impurities.

  • Drying and Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Assess DNA integrity via gel electrophoresis.

LC-MS/MS Analysis of this compound Incorporation

This protocol outlines the key steps for the sensitive and specific quantification of this compound in genomic DNA.

  • DNA Hydrolysis:

    • To 1-10 µg of extracted DNA, add an internal standard, such as 5-aza-2′-deoxycytidine-15N4.

    • Digest the DNA to its constituent nucleosides using a cocktail of enzymes including Benzonase, phosphodiesterase I, and alkaline phosphatase. This enzymatic digestion is crucial to avoid the degradation of the acid-labile 5-azacytosine (B16484) ring.

  • Chromatographic Separation:

    • Separate the digested nucleosides using a high-performance liquid chromatography (HPLC) system.

    • A C18 column is commonly used with a gradient elution of a mobile phase consisting of water and acetonitrile (B52724) with a small percentage of formic acid.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard to ensure specificity and accurate quantification.

    • The high resolution of modern mass spectrometers is essential to distinguish 5-azacytidine from the natural isotopes of deoxycytidine.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of 5-Azacytidine and a typical experimental workflow for its quantification.

cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into Nucleic Acids 5-Azacytidine 5-Azacytidine 5-Aza-CMP 5-Aza-CMP 5-Azacytidine->5-Aza-CMP Uridine-Cytidine Kinase 5-Aza-CDP 5-Aza-CDP 5-Aza-CMP->5-Aza-CDP UMP-CMP Kinase 5-Aza-CTP 5-Aza-CTP 5-Aza-CDP->5-Aza-CTP Nucleoside Diphosphate Kinase 5-Aza-dCDP 5-Aza-dCDP 5-Aza-CDP->5-Aza-dCDP Ribonucleotide Reductase RNA RNA 5-Aza-CTP->RNA RNA Polymerase 5-Aza-dCTP 5-Aza-dCTP 5-Aza-dCDP->5-Aza-dCTP Nucleoside Diphosphate Kinase DNA DNA 5-Aza-dCTP->DNA DNA Polymerase

Metabolic pathway of 5-Azacytidine activation and incorporation.

Cell Culture\n& Treatment Cell Culture & Treatment Genomic DNA\nExtraction Genomic DNA Extraction Cell Culture\n& Treatment->Genomic DNA\nExtraction Harvest Cells Enzymatic\nHydrolysis Enzymatic Hydrolysis Genomic DNA\nExtraction->Enzymatic\nHydrolysis Purified DNA LC-MS/MS\nAnalysis LC-MS/MS Analysis Enzymatic\nHydrolysis->LC-MS/MS\nAnalysis Digested Nucleosides Data Analysis Data Analysis LC-MS/MS\nAnalysis->Data Analysis Mass Spectra

Experimental workflow for quantifying 5-Azacytidine in DNA.

References

Benchmarking 5-Azacytidine-¹⁵N₄: A Comparative Guide to Metabolic Labeling Reagents for RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique that enables the distinction and analysis of newly transcribed RNA from the pre-existing RNA pool. While reagents like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU) are widely used, 5-Azacytidine (B1684299) offers a unique mechanism-based approach for specific applications, particularly in the study of RNA methylation. This guide provides an objective comparison of 5-Azacytidine-¹⁵N₄ with other common metabolic labeling reagents, supported by available data and detailed experimental protocols.

Comparative Overview of Metabolic Labeling Reagents

The selection of a metabolic labeling reagent is contingent on the specific research question, the biological system under investigation, and the downstream analytical methods. The following table summarizes the key characteristics and performance metrics of 5-Azacytidine in comparison to 4-thiouridine and 5-ethynyluridine.

Feature5-Azacytidine-¹⁵N₄4-Thiouridine (4sU)5-Ethynyluridine (EU)
Primary Application Profiling RNA methyltransferase targets (Aza-IP)[1][2][3]Measuring RNA synthesis and decay rates (e.g., SLAM-seq, TUC-seq)[4][5][6][7]Nascent RNA capture, visualization, and sequencing[8][9][10]
Mechanism of Labeling Incorporation into RNA in place of cytidine (B196190). Forms a covalent bond with RNA methyltransferases.[3]Incorporation into RNA in place of uridine.[5][6]Incorporation into RNA in place of uridine.[9][10]
Detection Method Immunoprecipitation of the RNA-protein complex (Aza-IP) followed by sequencing.[1][2][3]Thiol-specific biotinylation for affinity purification or alkylation leading to T-to-C mutations in sequencing.[4][5]Bioorthogonal "click" chemistry with fluorescent azides or biotin (B1667282) for detection and enrichment.[8][9]
Incorporation into RNA High; approximately 80-90% of cellular 5-Azacytidine is incorporated into RNA.[11] One study quantified incorporation at 0.22 pgEq/μg RNA in mouse bone marrow.[12]Efficient, with optimal incorporation rates between 1% and 10% depending on concentration and labeling time.[7]Efficiently incorporated into various RNA types.[9][10]
Cellularity Effects Can induce cytotoxicity and has known effects on DNA methylation and protein synthesis.[11][13]Can be cytotoxic at high concentrations and may affect rRNA processing.[6]Generally considered to have low toxicity at working concentrations.[8]
Key Advantage Enables specific, mechanism-based capture of direct targets of RNA cytosine methyltransferases.[1][3]Versatile reagent for quantifying RNA dynamics without the need for immunoprecipitation (with mutation-based methods).[4][5]Bioorthogonal detection allows for highly specific and sensitive labeling with minimal background.[8][9]
Key Limitation Application is primarily focused on studying RNA methylation; broader RNA dynamics studies are less common. Its biological activity as a drug can confound experimental results.Biotinylation can interfere with reverse transcription, and alkylation may not be 100% efficient.[5]Requires a copper catalyst for the most common click reaction (CuAAC), which can be toxic to cells.

In-Depth Analysis of 5-Azacytidine-¹⁵N₄ as a Metabolic Labeling Reagent

5-Azacytidine is a cytidine analog that is readily taken up by cells via nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), and subsequently phosphorylated to 5-aza-CTP.[11][14] This triphosphate form is then incorporated into newly transcribed RNA by RNA polymerases.[11] Studies have shown that a significant majority, around 80-90%, of the intracellular 5-Azacytidine is incorporated into RNA.[11]

The unique feature of 5-Azacytidine as a metabolic label lies in its nitrogen atom at the 5th position of the pyrimidine (B1678525) ring. This modification allows for the formation of a stable covalent bond between the incorporated 5-azacytosine (B16484) in the RNA and the cysteine residue in the active site of RNA cytosine methyltransferases (RMTs).[3] This mechanism-based trapping of the RMT-RNA complex is the foundation of the Aza-IP (Azacytidine-mediated immunoprecipitation) technique.[1][2][3]

Aza-IP: A Tool for Profiling RNA Methyltransferase Targets

Aza-IP is a powerful method to identify the direct RNA substrates of specific m⁵C-RMTs. By treating cells with 5-Azacytidine, a stable complex is formed between the RMT and its target RNA containing the analog. This complex can then be immunoprecipitated using an antibody against the RMT, thereby enriching for its direct RNA targets. Subsequent sequencing of the enriched RNA reveals the identity of the substrate molecules.[1][2][3]

Experimental Protocols

Aza-IP (Azacytidine-mediated Immunoprecipitation) Protocol

This protocol is adapted from established Aza-IP methodologies.[3]

1. Cell Culture and 5-Azacytidine Labeling:

  • Culture cells of interest to the desired confluency.

  • Introduce 5-Azacytidine to the culture medium at a final concentration of 3-5 µM. The optimal concentration and labeling time should be empirically determined to ensure sufficient incorporation without excessive cytotoxicity.[3]

  • Incubate the cells for 6-24 hours.[3]

2. Cell Lysis and Sonication:

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a stringent, denaturing buffer containing an RNase inhibitor.

  • Briefly sonicate the lysate to shear chromatin and ensure complete cell disruption.

  • Clear the lysate by centrifugation to remove cellular debris.

3. Immunoprecipitation:

  • Incubate the cleared lysate with magnetic beads pre-coated with an antibody specific to the RNA methyltransferase of interest (e.g., anti-V5 for a V5-tagged RMT).

  • The covalent nature of the RMT-RNA interaction allows for stringent washing of the beads to remove non-specifically bound proteins and RNA.

4. RNA Elution and Library Preparation:

  • Elute the RNA from the immunoprecipitated complexes.

  • Prepare a cDNA library from the eluted RNA for high-throughput sequencing.

5. Data Analysis:

  • Align the sequencing reads to the reference genome/transcriptome.

  • Identify enriched RNA species in the Aza-IP sample compared to a control (e.g., IgG pulldown or a sample from cells not treated with 5-Azacytidine).

  • A characteristic C-to-G transversion at the site of 5-azacytosine incorporation can be used to pinpoint the exact methylation site.[3]

Visualizations

References

Safety Operating Guide

Proper Disposal of 5-Azacytidine-15N4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 5-Azacytidine-15N4, a potent cytotoxic and antineoplastic agent, is critical for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.

This compound, an isotopically labeled form of 5-Azacytidine (B1684299), is utilized in scientific research to trace the metabolic fate of the drug. For the purposes of disposal, it should be handled with the same precautions as its unlabeled counterpart due to its inherent toxicity. The compound is recognized as a carcinogen, mutagen, and reproductive toxin. Therefore, strict adherence to disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Double-gloving with chemotherapy-rated gloves.

  • A disposable, fluid-resistant gown.

  • Safety goggles or a face shield.

  • A respirator (e.g., N95 or higher) if handling the powder form or creating aerosols.

All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Disposal Workflow and Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste management service, with incineration being the preferred final treatment method. However, understanding the chemical instability of 5-Azacytidine can inform pre-disposal treatment in a laboratory setting to reduce its hazardous nature.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is the first and most critical step. Cytotoxic waste is typically categorized as either "trace" or "bulk" waste.

  • Trace Waste: Contains less than 3% of the original amount of the active compound. This includes items such as empty vials, used gloves, gowns, and other contaminated lab supplies.

  • Bulk Waste: Includes unused or expired this compound, solutions with significant concentrations of the compound, and materials used to clean up large spills.

All waste contaminated with this compound must be collected in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are often color-coded (e.g., yellow for trace, black for bulk) according to institutional and local regulations.

Step 2: Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective gear.

  • Contain the Spill: For powdered spills, gently cover with damp absorbent pads to avoid generating dust. For liquid spills, use absorbent pads to soak up the material.

  • Clean the Area: Working from the outside in, clean the spill area with a detergent solution, followed by a thorough rinsing with water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.

Step 3: Chemical Degradation (Optional Pre-treatment)

5-Azacytidine is known to be unstable in aqueous solutions, particularly under alkaline conditions and at elevated temperatures. This property can be utilized for pre-treatment of bulk liquid waste to degrade the active compound.

Experimental Protocol for Hydrolytic Degradation of this compound Waste:

Objective: To hydrolyze this compound in aqueous waste solutions to less toxic degradation products prior to collection by a hazardous waste management service.

Materials:

  • Aqueous waste containing this compound.

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).

  • pH meter or pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate glass or chemically resistant container for the reaction.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • pH Adjustment: Place the aqueous waste solution in a suitable container with a stir bar. While stirring, slowly add the NaOH solution to raise the pH of the waste to between 10 and 11. Monitor the pH carefully.

  • Heating (Optional but Recommended): Gently heat the solution to approximately 37-50°C. This will accelerate the degradation process. Do not boil the solution.

  • Reaction Time: Allow the solution to stir under these conditions for a minimum of 24 hours. Studies have shown that 5-azacytidine degrades rapidly in alkaline media.

  • Neutralization: After the degradation period, allow the solution to cool to room temperature. Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The treated solution must still be disposed of as hazardous chemical waste. Transfer the neutralized solution to a designated and clearly labeled hazardous waste container for collection by a licensed disposal service.

Note: While this procedure can reduce the cytotoxicity of the waste, the degradation products may still have residual hazards. Therefore, the treated waste must not be disposed of down the drain.

Quantitative Data on 5-Azacytidine Stability

The stability of 5-Azacytidine is highly dependent on pH and temperature. The following table summarizes its degradation characteristics in aqueous solutions.

pHTemperature (°C)Stability
Acidic25-80Moderately stable
6.550Maximum stability
Alkaline25-80Decomposes quickly
7.437Degradation is almost complete within ~150 minutes

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and processes for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Pre-treatment (Bulk Liquid Waste Only) cluster_4 Step 4: Final Disposal start Waste Generated segregate Segregate Waste start->segregate trace Trace Waste (<3%) segregate->trace <3% Contamination bulk Bulk Waste (>3%) segregate->bulk >3% Contamination contain_trace Collect in Yellow Cytotoxic Container trace->contain_trace contain_bulk Collect in Black Cytotoxic Container bulk->contain_bulk storage Store in Designated Hazardous Waste Area contain_trace->storage pretreat Chemical Degradation (Optional) contain_bulk->pretreat no_pretreat No Pre-treatment pretreat->no_pretreat No degrade Perform Hydrolysis Protocol pretreat->degrade Yes no_pretreat->storage degrade->storage pickup Arrange for Pickup by Licensed Waste Management storage->pickup end Incineration pickup->end

Caption: Disposal workflow for this compound waste.

cluster_0 Start: Spill Occurs cluster_1 Immediate Actions cluster_2 Spill Cleanup cluster_3 Waste Disposal cluster_4 Final Steps spill Spill Detected evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Materials ppe->contain clean Clean Area with Detergent and Water contain->clean dispose Collect all Cleanup Materials clean->dispose waste_container Place in Labeled Bulk Cytotoxic Waste Container dispose->waste_container report Report Incident per Institutional Protocol waste_container->report end End of Procedure report->end

Caption: Spill management workflow for this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with regulatory standards. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Azacytidine-15N4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 5-Azacytidine-15N4.

This compound, a potent antineoplastic agent, is classified as a hazardous and cytotoxic drug, necessitating stringent safety protocols to protect laboratory personnel from potential exposure.[1][2] Adherence to these guidelines is crucial to mitigate risks such as heritable genetic damage, cancer, and harm to an unborn child.[1][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the proper use of PPE.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-approved, powder-free, disposable gloves. Double gloving is required.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Must be shown to resist permeability by hazardous drugs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield can be worn in addition to goggles for maximum protection.Protects eyes from splashes and aerosols.
Respiratory Protection An N95 respirator or higher should be used when handling the powder form outside of a containment device to prevent inhalation.Prevents inhalation of the powdered compound, which can be harmful.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound, from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage. If the package is damaged, implement spill procedures immediately.

  • Transport the sealed container in a leak-proof secondary container to the designated storage area.

  • Store this compound in a clearly labeled, sealed, and light-resistant container in a designated, locked cabinet or refrigerator away from incompatible materials like strong oxidizing agents.

2. Preparation of Solutions:

  • All handling of the powdered compound and preparation of solutions must be conducted in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure.

  • Before starting, decontaminate the work surface.

  • Don the appropriate PPE as specified in the table above.

  • Carefully weigh the required amount of this compound powder. Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. It is recommended to prepare fresh solutions for each experiment due to the instability of Azacytidine in aqueous solutions.

  • All containers with this compound solutions must be clearly labeled with the chemical name, concentration, date of preparation, and a cytotoxic hazard symbol.

3. Handling and Use:

  • When working with cell cultures or animals, continue to use appropriate PPE.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.

  • Avoid any skin contact, inhalation, or ingestion. Do not eat, drink, or smoke in the laboratory.

  • After handling, thoroughly wash hands and any exposed skin.

4. Spill Management:

  • A cytotoxic spill kit must be readily available in the laboratory.

  • In case of a minor spill, cordon off the area. Wearing full PPE, use the absorbent materials from the spill kit to clean the area.

  • For major spills, evacuate the area and alert the emergency response team.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

5. Disposal Plan:

  • All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, is considered cytotoxic/hazardous waste.

  • Do not recap, crush, or clip used needles and syringes; dispose of them directly into an approved sharps container.

  • Place all contaminated solid waste into a designated, leak-proof, and clearly labeled cytotoxic waste container.

  • Liquid waste should be collected in a sealed, leak-proof container and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour any waste down the drain.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow start Start: Receive This compound storage Inspect and Store in Designated Area start->storage prep_ppe Don Appropriate PPE storage->prep_ppe preparation Prepare Solutions in BSC/Fume Hood prep_ppe->preparation handling Handling and Use in Experiments preparation->handling decontamination Decontaminate Work Area and Equipment handling->decontamination spill Spill Occurs handling->spill waste_disposal Segregate and Dispose of Cytotoxic Waste decontamination->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->decontamination

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.